2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAIVYFQFAIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671915 | |
| Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889447-19-2 | |
| Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5H-pyrrolo[2,3-B]pyrazine chemical properties
An In-depth Technical Guide to 2-Chloro-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold in Modern Drug Discovery
Introduction
This compound, a member of the diazaindole family of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block, particularly in the design of kinase inhibitors. The strategic placement of nitrogen atoms and the reactive chlorine handle allow for precise molecular modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and applications of this pivotal molecule.
Physicochemical and Computational Properties
The fundamental properties of this compound dictate its behavior in chemical reactions and biological systems. These characteristics are essential for designing synthetic routes and predicting its suitability for drug development programs.
| Property | Value | Source(s) |
| CAS Number | 889447-19-2 | [1][2] |
| Molecular Formula | C₆H₄ClN₃ | [1][2] |
| Molecular Weight | 153.57 g/mol | [1] |
| SMILES | ClC1=CN=C(NC=C2)C2=N1 | [1] |
| Purity | ≥98% (as commercially available) | [1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| logP | 1.6113 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Reactivity Profile
The synthetic utility of this compound is rooted in its reactivity, which is dominated by two primary sites: the electrophilic C2 carbon attached to the chlorine atom and the nucleophilic N5 nitrogen of the pyrrole ring.
General Synthetic Approach
While specific, detailed syntheses are often proprietary, the construction of the pyrrolo[2,3-b]pyrazine core generally involves the cyclization of substituted aminopyrazines. A subsequent chlorination step, often using reagents like phosphorus oxychloride (POCl₃), installs the key chlorine atom at the C2 position.
Caption: Conceptual workflow for the synthesis of the target compound.
Key Reactions and Reactivity
The true power of this scaffold lies in its capacity for diversification through subsequent reactions. The chlorine atom at C2 is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The pyrrole NH at the N5 position can be readily functionalized to modulate the molecule's overall properties.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position readily reacts with a wide range of nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse side chains essential for targeting specific biological macromolecules.
-
Cross-Coupling Reactions: The chloro group serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
-
N-Functionalization: The pyrrole nitrogen (N5) can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with electrophiles like alkyl halides or sulfonyl chlorides.[3] This modification is critical for altering solubility, metabolic stability, and for introducing additional points of interaction with a biological target.
References
An In-Depth Technical Guide to 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS No. 889447-19-2): A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic building block of significant importance in medicinal chemistry. We will delve into its chemical properties, explore a validated synthetic route, and detail its reactivity and versatile applications, particularly as a key intermediate in the development of targeted therapies such as Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Emergence of a Privileged Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a recognized "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. Its unique electronic and structural features allow for diverse functionalization, leading to the development of potent and selective inhibitors for a range of protein kinases. The introduction of a chloro substituent at the 2-position, affording this compound, provides a crucial handle for further chemical modifications, making it an invaluable starting material for the synthesis of complex drug candidates.[1][2] Notably, this intermediate is a key component in the synthesis of Upadacitinib, a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[3][4]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Core Structure and Properties
The molecule consists of a pyrazine ring fused to a pyrrole ring, with a chlorine atom attached to the pyrazine ring. This arrangement imparts a unique combination of aromaticity and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 889447-19-2 | [5][6] |
| Molecular Formula | C₆H₄ClN₃ | [5][6] |
| Molecular Weight | 153.57 g/mol | [5][6] |
| Appearance | Solid (form may vary) | N/A |
| Storage | 4°C, under an inert atmosphere | [5] |
| Solubility | Soluble in common organic solvents such as DMF and DMSO | Inferred from reactivity |
| Calculated LogP | 1.6113 | [5] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |
Structural Representation
The fundamental structure of this compound is depicted below.
Figure 1: Chemical structure of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H on Pyrrole C | 6.5 - 7.0 | d |
| H on Pyrrole C | 7.5 - 8.0 | d | |
| NH of Pyrrole | 11.0 - 12.0 | br s | |
| H on Pyrazine | 8.0 - 8.5 | s | |
| ¹³C | C-Cl | 145 - 150 | s |
| C-H (Pyrazine) | 130 - 135 | d | |
| C-H (Pyrrole) | 100 - 105 | d | |
| C-H (Pyrrole) | 115 - 120 | d | |
| Quaternary C | 125 - 130 | s | |
| Quaternary C | 140 - 145 | s |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through a multi-step sequence, often involving the initial construction of a protected pyrrolo[2,3-b]pyrazine core, followed by a deprotection step. A common and effective strategy involves the use of a sulfonyl protecting group, such as a tosyl group, on the pyrrole nitrogen. This protecting group serves to increase the stability of the intermediate and can facilitate purification.
Overview of the Synthetic Strategy
The synthesis commences with the chlorination of 2-aminopyrazine to yield 2-amino-5-chloropyrazine. This is followed by the construction of the pyrrole ring and subsequent protection of the pyrrole nitrogen. The final step involves the removal of the protecting group to yield the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides a detailed exploration of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its molecular structure, spectroscopic signature, and reactivity, with a particular focus on its application as a versatile scaffold in the design of targeted therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine scaffold, an analogue of purine, is a privileged structure in drug discovery. Its unique arrangement of nitrogen atoms and fused ring system allows it to mimic the purine core of ATP, making it an effective hinge-binder for various protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. The introduction of a chlorine atom at the 2-position of the 5H-pyrrolo[2,3-b]pyrazine core provides a crucial handle for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of drug candidates.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| CAS Number | 889447-19-2 | [2] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | N/A |
| Melting Point | Not reported | N/A |
The molecular structure, depicted below, features a fused bicyclic system comprising a pyrazine ring and a pyrrole ring. The chlorine atom at the 2-position and the acidic proton on the pyrrole nitrogen are the primary sites of reactivity.
Caption: 2D structure of this compound.
Spectroscopic Characterization (Predicted and Inferred)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrazine rings. The N-H proton of the pyrrole will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. The protons on the pyrrole and pyrazine rings would appear in the aromatic region (δ 7-9 ppm), with their exact chemical shifts and coupling patterns depending on the electronic environment. For instance, in the related compound 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine, the pyrrolo[2,3-b]pyrazine core protons appear at δ 9.30 (s, 1H), 8.72 (s, 1H), and 6.74 (dd, J = 3.7, 1.9 Hz, 1H).[3]
-
¹³C NMR: The carbon spectrum will display signals for the six carbon atoms of the bicyclic core. The carbon atom attached to the chlorine (C2) is expected to be significantly influenced by the halogen's electronegativity. The chemical shifts of the carbons in the pyrrolo[2,3-b]pyrazine ring system are typically found in the range of 100-160 ppm.
3.2. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 153.57. A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic N-H stretching vibration for the pyrrole ring, likely in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Synthesis of this compound: A Representative Pathway
While a specific, detailed experimental protocol for the synthesis of the title compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of related pyrrolopyrazines.[4][5] A common strategy involves the construction of the pyrazine ring onto a functionalized pyrrole precursor.
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodology (Hypothetical Protocol):
-
Ring Formation: Condensation of a suitable 2,3-diaminopyrrole derivative with glyoxal or a glyoxal equivalent would lead to the formation of the 5H-pyrrolo[2,3-b]pyrazine core. The specific starting pyrrole and reaction conditions would be critical for achieving good yields.
-
Chlorination: The resulting 5H-pyrrolo[2,3-b]pyrazine can then be subjected to chlorination. A common reagent for this transformation on similar heterocyclic systems is phosphorus oxychloride (POCl₃), which would selectively introduce a chlorine atom at the 2-position of the pyrazine ring.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove excess reagents and byproducts. Purification of the crude product would likely be achieved by column chromatography on silica gel or recrystallization.
It is imperative to note that this is a generalized and hypothetical protocol. The actual experimental conditions, including solvents, temperatures, reaction times, and purification methods, would require careful optimization.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the chloro substituent and the N-H group of the pyrrole.
5.1. Reactions at the 2-Position (Chloro Group)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which is a cornerstone of its utility in drug discovery.
-
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters is a powerful method for forming carbon-carbon bonds. This reaction has been used to introduce aryl and heteroaryl groups at the 2-position of the pyrrolo[2,3-b]pyrazine core, as demonstrated in the synthesis of various kinase inhibitors.[6]
Caption: Suzuki cross-coupling reaction at the 2-position.
5.2. Reactions at the 5-Position (Pyrrole N-H)
The pyrrole nitrogen is nucleophilic and can be readily functionalized, most commonly through the introduction of a protecting group. This is often a necessary step to prevent side reactions during subsequent transformations at other positions of the molecule.
-
N-Protection: A variety of protecting groups can be installed on the pyrrole nitrogen. Common examples include tosyl (Ts), trityl (Tr), and various silyl groups.[7][8] The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a highly valuable core structure in the development of kinase inhibitors. The ability to functionalize the 2-position via the chloro substituent allows for the exploration of the kinase active site and the optimization of binding affinity and selectivity.
One notable example is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in a variety of cancers. Several potent and selective FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have been reported, demonstrating the therapeutic potential of this class of compounds.[3][6]
Conclusion
This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its molecular structure, characterized by a fused pyrrolopyrazine ring system and a reactive chlorine substituent, makes it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its importance for researchers and scientists in the field of drug discovery. Further exploration of its synthesis, reactivity, and biological activity is warranted and is likely to lead to the discovery of novel therapeutic agents.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N/A|2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 8. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic scaffold, is a valued building block in the development of therapeutic agents, notably as an intermediate for kinase inhibitors. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, emphasizing the strategic considerations and mechanistic underpinnings of each approach. Detailed experimental protocols, comparative analysis of different routes, and troubleshooting insights are presented to equip researchers with the practical knowledge required for its efficient synthesis.
Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and aromatic character allows for diverse interactions with biological targets. The introduction of a chlorine atom at the 2-position provides a crucial handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, making this compound a versatile intermediate in the synthesis of compound libraries for drug discovery.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Strategy A: Construction of the Pyrrolo[2,3-b]pyrazine core followed by chlorination. This approach focuses on first assembling the bicyclic ring system and then introducing the chlorine atom.
-
Strategy B: Synthesis from a pre-functionalized pyrazine precursor. This strategy utilizes a pyrazine starting material already bearing the necessary substituents for the subsequent annulation of the pyrrole ring.
This guide will primarily focus on a well-established and reliable pathway that falls under Strategy B, which has been shown to be effective and scalable. This pathway commences with the commercially available and relatively inexpensive starting material, 2,3-dichloropyrazine.
Recommended Synthetic Pathway: From 2,3-Dichloropyrazine
This pathway involves a two-step sequence: the selective mono-hydrazinolysis of 2,3-dichloropyrazine, followed by a cyclization reaction to form the pyrrole ring.
The Strategic Role of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine in Modern Kinase Inhibitor Discovery: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine core, a key heterocyclic scaffold, has emerged as a cornerstone in the design of targeted therapeutics, most notably in the realm of protein kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to serve as a highly effective hinge-binding motif, anchoring small molecules within the ATP-binding pocket of numerous kinases. This technical guide provides an in-depth exploration of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, not as a bioactive entity in itself, but as a critical and versatile starting material for the synthesis of potent and selective kinase inhibitors. We will dissect the synthetic strategies for its derivatization, showcase its application in the development of inhibitors for key oncogenic and inflammatory targets such as FGFR and JAK kinases, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple, distinct biological targets. The 5H-pyrrolo[2,3-b]pyrazine core has earned this distinction, particularly in kinase inhibitor design. Its constituent pyrrole and pyrazine rings present a unique electronic and steric profile, with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
The subject of this guide, this compound (CAS 889447-19-2), represents the workhorse of this scaffold's application. The chlorine atom at the 2-position is not merely a substituent; it is a versatile chemical handle. Its reactivity under various cross-coupling conditions allows for the systematic and modular construction of vast chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. This guide will illuminate the path from this chlorinated starting material to advanced clinical candidates.
Synthesis and Chemical Reactivity
The utility of this compound is predicated on its accessibility and predictable reactivity. While commercially available, understanding its synthesis provides context for its purity and potential side products. A representative synthesis often begins with a suitably substituted pyrazine.
Representative Synthesis of the Pyrrolo[2,3-b]pyrazine Core
A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrazine core. For instance, a plausible route could start from a dihalopyrazine, followed by a series of nucleophilic substitutions and cyclization reactions to build the fused pyrrole ring. The chlorination step is often crucial and can be achieved using standard reagents like phosphorus oxychloride (POCl₃).
The causality behind this multi-step approach lies in the controlled introduction of functional groups. Starting with a simple, commercially available pyrazine allows for the regioselective installation of halogens and other groups that will later direct the cyclization and provide handles for derivatization.
Key Derivatization Strategies: The Power of the 2-Chloro Position
The chlorine atom at the C2 position is the primary site for diversification of the scaffold. Its susceptibility to palladium-catalyzed cross-coupling reactions is the linchpin of its utility.
This reaction is paramount for creating C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl moieties. These introduced groups can be tailored to probe deep into the ATP-binding pocket, forming critical interactions that enhance potency and selectivity. The choice of catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), and solvent system is critical for achieving high yields and minimizing side reactions.[1]
For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. This reaction enables the introduction of various amines, which can serve as key pharmacophoric elements, forming hydrogen bonds or extending into solvent-exposed regions to improve physicochemical properties. The selection of a suitable phosphine ligand (e.g., XPhos, RuPhos) is often the key to success with heteroaromatic substrates.
The diagram below illustrates the central role of this compound as a launchpad for these critical diversification reactions.
Biological Applications: Case Studies in Kinase Inhibition
The true measure of this compound's value is in the biological activity of its progeny. The scaffold has been successfully employed to generate inhibitors against a wide range of kinases.[1]
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[2] The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be an excellent starting point for potent and selective FGFR inhibitors.[3]
FGFR inhibitors derived from this scaffold act as ATP-competitive inhibitors. The pyrrolopyrazine core typically forms one or more hydrogen bonds with the hinge region of the FGFR kinase domain, while substituents introduced at the C2 position explore a hydrophobic pocket, often referred to as the "back pocket," to enhance potency and selectivity over other kinases.[4]
Systematic modification of the 2-position of the pyrrolopyrazine core has yielded highly potent FGFR inhibitors. The following table summarizes representative data from the literature, showcasing the impact of these substitutions.
| Compound ID | 2-Position Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 1 | 3,5-Dimethoxyphenyl | <10 | <100 | <100 | [4] |
| 2 | 2,6-Dichloro-3,5-dimethoxyphenyl | 1.2 | 2.5 | 3.0 | [4] |
| 3 | (3,5-dimethoxyphenyl)ethynyl | ≤10 | ≤100 | ≤100 | [4] |
| 4 | N-(3-(4-methylpiperazin-1-yl)phenyl) | 30.2 | - | - | [5] |
Note: Data is compiled from multiple sources for illustrative purposes and may have been generated under different assay conditions.
Case Study 2: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, transducing signals for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[6] The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop selective JAK inhibitors.[7]
Similar to FGFR inhibitors, JAK inhibitors based on this scaffold compete with ATP. The pyrrolopyrazine core engages with the hinge region of the JAK kinase domain. Selectivity among the four JAK family members (JAK1, JAK2, JAK3, TYK2) is often achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket, which can be targeted by specific functional groups on the inhibitor.[8]
The development of JAK inhibitors from the 5H-pyrrolo[2,3-b]pyrazine scaffold has focused on achieving selectivity, particularly for JAK3, to minimize off-target effects.
| Compound ID | 2-Position Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 5 | Phenyl ether derivative | - | - | Potent | [7] |
| 6 | Pyrazolo[1,5-a]pyrazine derivative | 3 | 8.5 | 629.6 | [4] |
| 7 | 4-amino-(1H)-pyrazole derivative | - | 3 | 11 |
Note: Data is compiled from multiple sources for illustrative purposes and may have been generated under different assay conditions.
Other Kinase Targets
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond FGFR and JAK. It has been reported as a core structure for inhibitors of other important kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell signaling, targeted for B-cell malignancies and autoimmune diseases.[1]
-
Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival, and overexpressed in many solid tumors.[1]
-
Ataxia Telangiectasia and Rad3-related protein (ATR): A central player in the DNA damage response, making it an attractive target in oncology.[1]
Experimental Protocols
To facilitate the application of the concepts discussed, this section provides detailed, self-validating protocols for key experimental procedures.
Protocol 1: Synthesis of a 2-Aryl-5H-pyrrolo[2,3-b]pyrazine via Suzuki-Miyaura Coupling
Objective: To synthesize a C2-arylated derivative of the pyrrolopyrazine core, demonstrating the key C-C bond formation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried reaction vessel containing a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrrolopyrazine derivative against a target kinase. This protocol is based on the ADP-Glo™ Kinase Assay (Promega) principle, which measures ADP production as an indicator of kinase activity.
Materials:
-
Target Kinase (e.g., FGFR1, JAK3)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compound (serially diluted in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Assay Setup: To the wells of a 384-well plate, add:
-
Kinase Assay Buffer.
-
Inhibitor compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO vehicle) controls for maximum kinase activity and "no enzyme" controls for background signal.
-
Target Kinase enzyme.
-
-
Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the background as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a testament to the power of scaffold-based drug design. Its value is not in its own biological activity, but in the vast chemical space it unlocks through robust and predictable chemical transformations. The successful development of potent and selective inhibitors for critical targets like FGFR and JAK from this single starting material underscores its status as a privileged scaffold in medicinal chemistry.
Future applications will likely see this core structure used to tackle emerging kinase targets and to develop next-generation inhibitors that overcome clinical resistance. The development of covalent inhibitors, PROTACs (Proteolysis Targeting Chimeras), and allosteric modulators may all leverage the synthetic versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold. For researchers in drug discovery, a deep understanding of the chemistry and application of this intermediate is not just beneficial—it is essential for the rapid and rational design of novel therapeutics.
References
- 1. drugs.com [drugs.com]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
2-Chloro-5H-pyrrolo[2,3-B]pyrazine derivatives and analogs
An In-Depth Technical Guide to 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibition
Abstract
The 5H-pyrrolo[2,3-b]pyrazine core, a key isostere of 7-azaindole, has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its unique electronic properties and ability to form critical hydrogen bond interactions within ATP-binding sites have established it as a foundational element in numerous drug development programs. This technical guide provides an in-depth analysis of this compound, a pivotal intermediate whose reactivity enables extensive structural diversification. We will explore its synthesis, the strategic importance of the 2-chloro group as a synthetic handle for transition metal-catalyzed cross-coupling reactions, and the structure-activity relationships (SAR) of its derivatives against critical oncology and immunology targets, such as FGFR and JAK kinases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this versatile heterocyclic system.
The 5H-pyrrolo[2,3-b]pyrazine Core: A Bioisostere of the Privileged 7-Azaindole Scaffold
The success of many small molecule kinase inhibitors can be attributed to the identification of "privileged scaffolds"—molecular frameworks that are predisposed to bind to specific, conserved features of protein families. In the context of the human kinome, the 7-azaindole ring system is one such scaffold.[1][2] Its significance stems from its ability to act as a bidentate hydrogen bond donor and acceptor, perfectly mimicking the adenine region of ATP to bind to the hinge region of a kinase.[1][2] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor.[1] This dual interaction provides a strong and specific anchoring point for inhibitors within the ATP binding pocket.
The 5H-pyrrolo[2,3-b]pyrazine core is aza-bioisostere of 7-azaindole, where a carbon atom at position 8 of the 7-azaindole is replaced by a nitrogen atom. This substitution modulates the electronic properties, solubility, and metabolic profile of the molecule while preserving the crucial hinge-binding motif.[3] This scaffold has been successfully employed to develop inhibitors for a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (BTK), and Focal Adhesion Kinase (FAK), making it a versatile starting point for drug discovery.[4][5]
Caption: Bidentate hydrogen bonding of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Synthesis of the this compound Intermediate
The strategic value of this compound lies in the reactivity of the C2-chloro substituent. This halogen serves as a versatile synthetic handle, enabling the introduction of a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions.[6] This facilitates the rapid generation of compound libraries for SAR exploration.
The synthesis of this key intermediate often begins with commercially available pyrazine derivatives. A common route involves the chlorination of a pyrazine precursor followed by the construction of the fused pyrrole ring. A critical aspect of this synthesis is the protection of the pyrrole nitrogen (N5). The acidic N-H proton can interfere with subsequent coupling reactions (e.g., by causing deprotonation and side reactions with organometallic reagents). Protecting groups like tosyl (Ts) or phenylsulfonyl (PhSO₂) are frequently employed to mitigate this issue, enhance solubility in organic solvents, and in some cases, direct lithiation if required.[7][8] The tosyl group, for example, is robust enough to withstand many coupling conditions but can be removed later in the synthetic sequence.
Experimental Protocol: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Note: This protocol is a representative synthesis for a key halogenated and protected intermediate, adapted from methodologies described in the literature for similar scaffolds. The 2-bromo analog is often used interchangeably with the 2-chloro analog in cross-coupling strategies.[8]
Step 1: Bromination of 5H-pyrrolo[2,3-b]pyrazine
-
To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF), cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS is a standard laboratory method for the selective bromination of electron-rich heterocyclic systems.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring it into ice-water. Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Step 2: N-Tosylation
-
Dissolve the crude 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C. The NaH acts as a strong, non-nucleophilic base to deprotonate the pyrrole nitrogen, forming the corresponding anion.
-
After stirring for 30 minutes at 0 °C, add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[8]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
The Strategic Core: A Technical Guide to 2-Chloro-5H-pyrrolo[2,3-b]pyrazine in Modern Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of highly selective and potent kinase inhibitors. This technical guide provides an in-depth exploration of a key derivative, 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a versatile building block that has enabled the development of numerous clinical candidates. We will dissect its synthesis, reactivity, and strategic application in the generation of targeted therapeutics, with a focus on Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) inhibitors. This document is intended to serve as a comprehensive resource, blending established synthetic protocols with nuanced, field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The relentless pursuit of targeted therapies has placed a premium on molecular scaffolds that offer a combination of synthetic accessibility, structural rigidity, and the ability to engage with specific biological targets. The 5H-pyrrolo[2,3-b]pyrazine core, an isomeric analog of purine, has distinguished itself in this regard. Its unique electronic properties and defined three-dimensional geometry make it an ideal platform for creating ATP-competitive kinase inhibitors.[1] The introduction of a chlorine atom at the 2-position of this scaffold yields this compound, a critical intermediate that unlocks a vast chemical space for derivatization and optimization. The chloro substituent serves as a versatile handle for a variety of cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound core is paramount for its widespread application. While multiple synthetic routes have been explored, a common and effective strategy involves the construction of the pyrazine ring followed by the annulation of the pyrrole ring. A plausible and often utilized pathway commences with commercially available and relatively inexpensive starting materials like 2-aminopyrazine.
A Practical Synthetic Pathway
A logical synthetic approach to this compound can be conceptualized through the strategic manipulation of pyrazine precursors. A key intermediate in this process is 2,3-dichloropyrazine.
Step 1: Synthesis of 2,3-Dichloropyrazine
2,3-Dichloropyrazine can be prepared from 3-chloropyrazine 1-oxide. The reaction with phosphorus oxychloride (POCl₃) effectively replaces the N-oxide with a chlorine atom and chlorinates the adjacent position.[2]
Experimental Protocol: Synthesis of 2,3-Dichloropyrazine
-
To a flask containing phosphorus oxychloride (10 mL), slowly add 3-chloropyrazine 1-oxide (2.2 g, 16.9 mmol) at 60 °C.
-
After the addition is complete, heat the mixture at reflux for 60 minutes.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a mixture of ice and solid sodium acetate (5 g).
-
Stir the mixture until all the ice has melted.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:20) to afford 2,3-dichloropyrazine.[2]
Step 2: Formation of the Pyrrolo[2,3-b]pyrazine Ring System
Chemical Reactivity and Strategic Derivatization
The synthetic utility of this compound lies in the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine ring activates the C2-position towards nucleophilic attack. This allows for the direct displacement of the chloride with various nucleophiles, such as amines and alcohols, to introduce diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The true power of the this compound scaffold is realized through its application in modern cross-coupling chemistry. The C-Cl bond provides a handle for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are often crucial for achieving high potency and selectivity in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq), and a base like K₃PO₄ (2.0 eq).
-
De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a de-gassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at an appropriate temperature (e.g., 90-110 °C) for a specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative.
-
In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 eq), the desired aniline (1.05-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a base such as sodium tert-butoxide (1.5 eq).
-
Add a dry, de-gassed solvent, such as toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required duration (e.g., 16-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold has been instrumental in the development of inhibitors for several important kinase families, most notably FGFR and JAK.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers, making it a compelling therapeutic target. The 5H-pyrrolo[2,3-b]pyrazine core has proven to be an effective scaffold for developing potent and selective FGFR inhibitors.[1][6] The ability to introduce diverse substituents at the 2-position via the chloro intermediate allows for fine-tuning of the inhibitor's interaction with the ATP-binding pocket of the FGFR kinase domain.
FGFR Signaling Pathway
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and essential chemical properties of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS No. 889447-19-2), a pivotal heterocyclic intermediate in contemporary drug discovery and development. Recognizing its increasing importance, particularly in the synthesis of advanced kinase inhibitors, this document is intended to serve as an essential resource for researchers, chemists, and drug development professionals. The guide delineates the known and inferred hazards, outlines rigorous protocols for safe handling, storage, and disposal, and discusses the fundamental reactivity that informs these procedures. By integrating established safety principles with the specific chemical nature of this compound, this whitepaper aims to foster a culture of safety and precision in the laboratory.
Introduction: The Significance of a Core Scaffold
This compound has emerged as a molecule of significant interest within the pharmaceutical and biotechnology sectors. Its rigid, bicyclic structure serves as a versatile scaffold for the development of highly specific and potent inhibitors of various protein kinases, which are crucial targets in oncology and immunology.[1] The strategic placement of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups to modulate biological activity and pharmacokinetic properties. This guide is predicated on the principle that a thorough understanding of a compound's chemical behavior is inextricably linked to its safe and effective use.
Physicochemical and Toxicological Profile
A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical properties, alongside its toxicological profile.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 889447-19-2 | [2][3] |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2][3] |
| Appearance | Solid (form and color may vary) | [4] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | Inferred from common synthetic procedures. |
Toxicological Information and Hazard Assessment
As of the date of this publication, a comprehensive toxicological profile for this compound is not publicly available. Therefore, a conservative approach to handling is imperative, informed by the data available for structurally similar compounds.
The parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, is classified with the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Furthermore, a bromo-analogue, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, carries the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these data, it is prudent to assume that this compound possesses a similar hazard profile. The presence of the chlorinated heterocyclic ring system suggests that this compound should be handled with a high degree of caution.
Inferred GHS Classification for this compound:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is paramount when working with this compound. The following guidelines are based on established best practices for handling potentially hazardous and air-sensitive chemical compounds.
Engineering Controls
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation. For reactions that are sensitive to air or moisture, the use of a glove box or Schlenk line techniques is strongly recommended.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove for added protection. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-resistant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the operation.
-
Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Stability
This compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere such as argon or nitrogen.[2][3] This is crucial to prevent degradation, which may occur through hydrolysis of the chloro group or other decomposition pathways. The compound should be protected from light and moisture.
Reactivity and Incompatibilities
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring, which is further activated by the electron-withdrawing chloro substituent. This makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][8][9]
Caption: General reaction scheme for this compound.
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Strong Bases: Can promote decomposition or unwanted side reactions.
-
Nucleophiles: Will readily react, as this is the intended reactivity for its use as a synthetic intermediate.
Hazardous Decomposition Products: Under thermal decomposition, this compound may release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.
Experimental Procedures: Synthesis and Handling in Practice
The following is a representative, generalized protocol for the synthesis and handling of this compound, derived from its common application in the synthesis of kinase inhibitors. This procedure should be adapted and optimized for specific laboratory conditions and scales.
Representative Synthesis Protocol
The synthesis of this compound often involves the cyclization of a suitably substituted aminopyrrole precursor followed by chlorination. A common method involves the use of phosphoryl chloride (POCl₃).
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, place the starting pyrrolopyrazinone precursor.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully add phosphoryl chloride (POCl₃) to the flask. This step is highly exothermic and should be performed with caution, potentially in an ice bath.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed slowly in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water, which liberates HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A typical workflow for the synthesis of this compound.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Waste Disposal
Spill Management
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Chlorinated organic waste requires specific disposal procedures, often involving high-temperature incineration by a licensed waste disposal company.[11][12][13]
Conclusion
This compound is a valuable building block in modern medicinal chemistry. Its utility, however, is accompanied by potential hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a framework for the safe handling, storage, and use of this compound, emphasizing the importance of a proactive safety culture in the research and development environment. By adhering to these guidelines, scientists can mitigate risks and harness the full potential of this important chemical intermediate.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Disposal of Chlorine-Containing Wastes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine scaffold, a 7-azaindole isostere, is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors. Its derivatives have shown significant promise, particularly as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[1][2]. The 2-chloro substituent serves as a critical synthetic handle, enabling extensive diversification through modern cross-coupling methodologies. This document provides a comprehensive, field-proven guide for the synthesis of the 2-chloro-5H-pyrrolo[2,3-b]pyrazine core, its subsequent protection, functionalization via Suzuki-Miyaura coupling, and final deprotection to yield diverse derivatives.
Introduction: The Strategic Importance of the this compound Scaffold
The fusion of a pyrrole and a pyrazine ring creates the 5H-pyrrolo[2,3-b]pyrazine system, a structure that presents unique electronic and steric properties, making it an attractive scaffold for interacting with biological targets. The strategic placement of a chlorine atom at the C-2 position is pivotal; it activates the scaffold for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of the chemical space around the core. This capability is invaluable in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of drug candidates[3].
This guide details a robust and reproducible multi-step synthetic sequence. Each step is explained with causal reasoning behind the choice of reagents and conditions, ensuring both technical accuracy and practical applicability for researchers in the field.
Overall Synthetic Workflow
The synthesis is approached in a logical four-stage sequence:
-
Scaffold Synthesis: Construction of the core this compound intermediate.
-
N-H Protection: Masking the reactive pyrrole nitrogen to direct subsequent reactions and improve solubility.
-
C-C Bond Formation: Derivatization at the C-2 position via Suzuki-Miyaura cross-coupling.
-
Deprotection: Removal of the protecting group to yield the final target compounds.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the Core Scaffold
The synthesis of the key intermediate, this compound, is achieved in two high-yielding steps from commercially available starting materials.
Step 1.1: Synthesis of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one
The initial step involves the construction of the fused bicyclic lactam. This is accomplished via the condensation of a 1,2-diamine with a C2 synthon bearing a carboxylic acid and a leaving group. This type of reaction is a fundamental and reliable method for forming pyrazinone rings from 1,2-diaminoarenes and heteroarenes[4].
Protocol:
-
To a stirred suspension of 2,3-diaminopyrazine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF, ~0.5 M), add chloroacetic acid (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one, which can often be used in the next step without further purification.
Step 1.2: Chlorination to this compound
The conversion of the lactam (a cyclic amide) to the corresponding chloro-heterocycle is a classic deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficacy in converting amide C=O bonds to C-Cl bonds in electron-deficient heterocyclic systems[2][5].
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place the crude 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 volumes). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or DMF can be added to accelerate the reaction[6].
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by quenching a small aliquot and analyzing via LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under high vacuum.
-
The resulting solid is this compound (CAS 889447-19-2)[7].
| Parameter | Value |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| Appearance | Off-white to light brown solid |
| Storage | Store at 4°C, protected from light and moisture |
| Table 1: Physicochemical Properties of this compound.[7] |
Part 2: N-H Protection of the Pyrrole Moiety
The N-H proton of the pyrrole ring is acidic and nucleophilic, which can lead to undesired side reactions during the subsequent palladium-catalyzed coupling. Therefore, protection of this position is crucial. Sulfonyl groups, such as benzenesulfonyl (Bs), are excellent protecting groups as their electron-withdrawing nature deactivates the pyrrole ring towards undesired electrophilic attack and often improves the solubility of the intermediates[1][3].
Protocol: N-Benzenesulfonylation
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed as the pyrrole anion is formed.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC/LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-protected product, 2-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
Part 3: Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation. It allows for the coupling of the C2-chloro position with a wide variety of aryl or heteroaryl boronic acids or their pinacol esters, providing access to a large library of derivatives. The use of a palladium catalyst with a suitable phosphine ligand is essential for an efficient reaction[3].
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the N-protected 2-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 5-10 mol%.
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 3:1 or 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the starting material is consumed as indicated by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
| Boronic Ester Input | Resulting C-2 Substituent | Reference |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1H-Pyrazol-4-yl | [1] |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 1-Methyl-1H-pyrazol-4-yl | [3] |
| (4-Methoxyphenyl)boronic acid | 4-Methoxyphenyl | [8] |
| (4-(Hydroxymethyl)phenyl)boronic acid | 4-(Hydroxymethyl)phenyl | [8] |
| Table 2: Examples of Boronic Acid/Esters Used in Suzuki Coupling. |
Part 4: N-H Deprotection
The final step in the sequence is the removal of the N-phenylsulfonyl protecting group to reveal the N-H of the pyrrole ring, yielding the final target molecule. This is typically achieved through basic hydrolysis.
Protocol: N-Benzenesulfonyl Deprotection
-
Dissolve the N-protected derivative (1.0 eq) in a suitable alcoholic solvent such as ethanol or methanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 3-5 eq) or sodium hydroxide (NaOH)[3].
-
Heat the mixture to 35-50 °C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., 1M HCl) to pH ~7.
-
The solvent is often removed under reduced pressure.
-
The residue can be partitioned between water and an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are dried and concentrated.
-
The final product is purified by column chromatography, preparative HPLC, or recrystallization to yield the pure 2-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.
Characterization
The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. For example, in the final N-H products, a characteristic broad singlet for the pyrrole N-H is expected around δ 11-12 ppm in DMSO-d₆.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight, typically observing the [M+H]⁺ ion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess the purity of the final compounds.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.
-
Solvents: DMF is a reproductive toxin. Dioxane is a suspected carcinogen. Handle in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. [PDF] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. | Semantic Scholar [semanticscholar.org]
- 6. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 2-Chloro-5H-pyrrolo[2,3-b]pyrazine as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the 5H-pyrrolo[2,3-b]pyrazine, a 7-deazapurine analog, has emerged as a privileged scaffold. Its structural resemblance to purine enables it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[1][2] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutics. The strategic functionalization of the 5H-pyrrolo[2,3-b]pyrazine core is therefore a critical endeavor in the quest for novel, potent, and selective drug candidates.
At the heart of this synthetic endeavor lies 2-Chloro-5H-pyrrolo[2,3-b]pyrazine (I) , a versatile and highly valuable building block. The chlorine atom at the 2-position of the electron-deficient pyrazine ring renders this position susceptible to a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.
Key Synthetic Transformations of this compound
The reactivity of the C2-chloro substituent is the linchpin of this building block's utility. The following sections will detail the most pertinent and powerful reactions for its derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. This is a critical strategy for probing key interactions within the ATP-binding site of many kinases.[3]
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of the palladium source and ligand is paramount. For an electron-deficient substrate like a chloropyrazine, a catalyst system that promotes the typically challenging oxidative addition to the C-Cl bond is required.[4] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often the most effective.[4][5]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and often needs to be optimized for a specific substrate combination.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding aryl or heteroaryl boronic acid (or boronate ester, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-5H-pyrrolo[2,3-b]pyrazine.[6]
| Parameter | Recommendation | Rationale/Causality |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like XPhos or SPhos | Overcomes the high bond energy of the C-Cl bond for efficient oxidative addition.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Facilitates the transmetalation step and neutralizes the acid generated in the reaction. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Ensures solubility of both organic and inorganic reagents. Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the direct introduction of primary and secondary amines at the 2-position. This is particularly valuable for synthesizing compounds that can act as hydrogen bond donors or acceptors, which is often a key interaction with protein targets.[7]
Causality of Experimental Choices:
-
Ligand Selection: The choice of ligand is even more critical in C-N coupling than in C-C coupling. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for the amination of aryl chlorides.[8] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the reaction is complete as indicated by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][9]
| Parameter | Recommendation | Rationale/Causality |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, SPhos, RuPhos) | Facilitates the challenging oxidative addition to the C-Cl bond and promotes reductive elimination.[8] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Aprotic nature prevents quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barriers of the catalytic cycle. |
The Sonogashira coupling is the premier method for introducing alkynyl functionalities. These linear, rigid linkers are of great interest in medicinal chemistry for their ability to span active sites and act as bioisosteres for other functional groups.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves as both the base and, in many cases, the solvent.
-
Solvent: Anhydrous THF or DMF can be used as co-solvents, particularly if the starting materials have limited solubility in the amine base.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the 2-alkynyl-5H-pyrrolo[2,3-b]pyrazine.[10]
Nucleophilic Aromatic Substitution (SNA_r_): A Metal-Free Alternative
The electron-deficient nature of the pyrazine ring in this compound also allows for nucleophilic aromatic substitution (SNA_r_) reactions, providing a valuable, often milder, and more cost-effective alternative to palladium-catalyzed methods for the introduction of heteroatom nucleophiles.[11]
Mechanistic Rationale:
The SNA_r_ reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyrrolopyrazine ring system. In the second, typically rapid step, the chloride ion is expelled, restoring the aromaticity of the ring. The presence of the nitrogen atoms in the pyrazine ring is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[12][13]
Protocol 4: General Procedure for SNA_r_ with Amines
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) and the desired amine (2.0-5.0 equiv) in a polar aprotic solvent such as DMF, DMSO, or NMP. A base such as K₂CO₃ or Et₃N (2.0 equiv) can be added to facilitate the reaction, particularly with amine salts.
-
Reaction: Heat the reaction mixture to 80-150 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over a suitable drying agent, and concentrate. Purify the product by column chromatography or recrystallization.[14]
Protocol 5: General Procedure for SNA_r_ with Thiols
-
Reaction Setup: To a solution of the thiol (1.1 equiv) in a polar aprotic solvent like DMF, add a base such as NaH or K₂CO₃ (1.2 equiv) at 0 °C to form the thiolate in situ.
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in DMF to the thiolate solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Gentle heating may be required for less reactive thiols.
-
Work-up and Purification: Quench the reaction with water and follow the work-up and purification procedure described in Protocol 4.[14]
| Parameter | Recommendation | Rationale/Causality |
| Nucleophile | Amines, thiols, alkoxides | Stronger nucleophiles generally lead to faster reaction rates. |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | These solvents can stabilize the charged Meisenheimer intermediate, accelerating the reaction.[15] |
| Temperature | 80-150 °C | Higher temperatures are often required to overcome the activation energy of the initial nucleophilic attack. |
| Base (optional) | K₂CO₃, Et₃N, NaH | Used to deprotonate the nucleophile (e.g., thiols) or to scavenge the HCl generated when using amine salts. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no yield in Suzuki/Buchwald-Hartwig reactions | Inactive catalyst; Presence of oxygen; Impure reagents/solvents | Use a fresh batch of catalyst and ligand. Ensure rigorous degassing of solvents. Use anhydrous solvents.[16] |
| Formation of dehalogenated byproduct | Protodeboronation of the boronic acid (Suzuki); β-hydride elimination (Buchwald-Hartwig) | Use a stronger base or a different solvent system. For Suzuki, consider using boronate esters.[17] |
| Homocoupling of boronic acid (Suzuki) | Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0) | Thoroughly degas the reaction mixture. Use a Pd(0) source directly.[17] |
| Slow or incomplete SNA_r reaction | Poor nucleophile; Insufficient temperature | Use a stronger nucleophile or add a base to generate a more nucleophilic species. Increase the reaction temperature. |
Conclusion
This compound is a powerful and versatile building block that provides a gateway to a rich chemical space of medicinally relevant compounds. Through a judicious selection of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can efficiently and systematically modify the 2-position of this privileged scaffold. The protocols and insights provided herein are intended to serve as a comprehensive guide for scientists engaged in the design and synthesis of the next generation of therapeutics.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
The Privileged Scaffold: Application of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine in Cancer Research
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of "privileged scaffolds" – core molecular structures that exhibit a remarkable propensity for binding to specific biological targets with high affinity and selectivity. The 7-azaindole scaffold, and specifically its derivative 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, has emerged as a cornerstone in the development of a new generation of kinase inhibitors.[1][2] Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[2] The unique architecture of the this compound core allows it to function as an exceptional hinge-binding motif within the ATP-binding site of various kinases, effectively blocking their activity and downstream signaling.[1][3] This guide provides an in-depth exploration of the application of this versatile scaffold in cancer research, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The therapeutic potential of this compound derivatives lies in their ability to be chemically modified to selectively target different kinase families. Two of the most prominent and well-validated targets for this scaffold in oncology are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Targeting the FGFR Signaling Pathway
The FGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][4] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers.[4] Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been rationally designed to act as potent FGFR kinase inhibitors.[1][5] These compounds competitively bind to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][4] The blockade of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 2-Chloro-5H-pyrrolo[2,3-b]pyrazine for the Development of Potent FGFR Inhibitors
Introduction: The Critical Role of FGFR Signaling and the Promise of the Pyrrolo[2,3-b]pyrazine Scaffold
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a significant driver in the initiation and progression of various human cancers.[1][2][4] This makes the FGFR family of receptor tyrosine kinases a highly attractive target for the development of novel anticancer therapies.[1][5]
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged scaffold in the design of potent and selective FGFR inhibitors.[5][6][7][8][9] Its unique structural features allow for key interactions within the ATP-binding pocket of the FGFR kinase domain. Specifically, the pyrrolo[2,3-b]pyrazine ring system can form crucial hydrogen bonds with the hinge region of the kinase, a characteristic of many successful kinase inhibitors.[10] Starting from the versatile building block, 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, medicinal chemists can elaborate the structure to optimize potency, selectivity, and pharmacokinetic properties.[11] This document provides a comprehensive guide for researchers on the strategic use of this scaffold, including synthetic considerations, and detailed protocols for the biochemical and cellular evaluation of novel FGFR inhibitors derived from it.
The FGFR Signaling Pathway: A Rationale for Targeted Inhibition
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of tyrosine residues in their intracellular kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of several key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways.[3][11][12] These pathways collectively regulate gene expression to control fundamental cellular functions. In cancer, aberrant FGFR signaling leads to uncontrolled cell growth, survival, and angiogenesis.[4][13]
Caption: Simplified FGFR signaling pathway.
Medicinal Chemistry Strategy: From Scaffold to Lead Compound
The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as an excellent starting point for inhibitor design. Structure-based drug design, often guided by co-crystal structures of inhibitors bound to the FGFR kinase domain, is a powerful approach.[7][9] The general strategy involves the modification of the core at key positions to enhance interactions with the ATP binding site and improve drug-like properties.
A common synthetic route involves a Suzuki coupling reaction at the chloro position of this compound with a suitable boronic acid or ester to introduce a moiety that can interact with the ribose pocket. The nitrogen at the 5-position of the pyrrole ring can be substituted, for instance with a sulfonyl group, to which another functional group can be attached to occupy the back pocket of the kinase.[9][11]
Caption: Workflow for FGFR inhibitor development.
Experimental Protocols
Protocol 1: FGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a luminescent kinase assay to determine the in vitro potency (IC50) of test compounds against FGFR enzymes. The principle is based on the quantification of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[14]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup: a. Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the assay plate. b. Prepare the enzyme solution by diluting the recombinant FGFR in kinase buffer to the desired concentration. Add 2.5 µL of the enzyme solution to each well. c. Prepare the substrate/ATP mixture by diluting the substrate and ATP in kinase buffer. Initiate the reaction by adding 5 µL of this mixture to each well. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: a. Allow the Kinase-Glo® Max reagent to equilibrate to room temperature. b. Add 10 µL of the Kinase-Glo® Max reagent to each well. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay (Cell-Based)
This protocol measures the effect of FGFR inhibitors on the proliferation of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line with FGFR amplification or activating mutation (e.g., RT112 for bladder cancer, SNU-16 for gastric cancer).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
Sterile, clear-bottom, white-walled 96-well plates.
-
Humidified incubator (37°C, 5% CO2).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium. c. Incubate the plate overnight to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Add 100 µL of the diluted compound solutions or medium with DMSO (as a control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Detection: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
Data Presentation and Interpretation
The results from the biochemical and cellular assays should be tabulated to facilitate the analysis of structure-activity relationships (SAR).
| Compound | R1 Group | R2 Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | RT112 GI50 (nM) |
| Example 1 | 2,6-dichloro-3,5-dimethoxyphenyl | N-methyl-piperazine | 5.2 | 8.1 | 15.7 |
| Example 2 | 3,5-dimethoxyphenyl | N-ethyl-piperazine | 10.8 | 15.3 | 32.4 |
| Example 3 | 2,6-difluorophenyl | Morpholine | 25.1 | 30.5 | 78.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR analysis will guide the next round of synthesis and optimization.[6][7] For instance, the data might reveal that specific substitutions on the phenyl ring at the R1 position enhance potency, or that different basic amines at the R2 position modulate selectivity and cellular activity.
Safety and Handling
This compound and its derivatives are research chemicals and should be handled with appropriate safety precautions.[15] Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[16][17] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][17]
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent and selective FGFR inhibitors. A systematic approach, combining rational drug design, chemical synthesis, and rigorous biological evaluation, can lead to the identification of promising preclinical candidates. The protocols and guidelines presented in this document provide a solid framework for researchers to advance their drug discovery programs targeting the FGFR signaling pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols for the Purification of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of purification strategies for 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction outcomes, biological activity, and drug safety, this document details robust protocols for flash column chromatography and recrystallization. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers to adapt and optimize these techniques for their specific synthetic products. This guide is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory protocols to ensure the attainment of high-purity this compound and its derivatives.
Introduction: The Critical Role of Purity in Pyrrolo[2,3-b]pyrazine Chemistry
This compound, often referred to as 2-chloro-7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential in the development of kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, complicate reaction monitoring, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API).
This guide provides detailed purification protocols, moving beyond a simple recitation of steps to explain the rationale behind the choice of solvents, stationary phases, and techniques. By understanding the "why," researchers are better equipped to troubleshoot and adapt these methods to new derivatives of the pyrrolo[2,3-b]pyrazine core.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. The synthesis of this compound can introduce several types of impurities, including:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include aminopyrazines or other precursors.
-
Reagents: Chlorinating agents (e.g., POCl₃, SOCl₂) and their byproducts are common impurities.
-
Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomeric impurities.
-
Over-chlorinated or Hydrolyzed Products: Reaction conditions can sometimes lead to the formation of di-chlorinated species or hydrolysis of the chloro group to a hydroxyl group.
-
Polymeric Byproducts: Under certain conditions, polymerization of starting materials or the product can occur.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.[1][2] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
The Causality Behind Solvent System Selection
The choice of the mobile phase is the most critical parameter in flash chromatography. For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be significantly less polar than the stationary phase to ensure proper elution.
A common starting point for the purification of pyrrolopyrazine derivatives is a binary solvent system of a non-polar solvent and a more polar solvent.[3] Examples from related compounds suggest that systems like ethyl acetate in hexanes or methanol in dichloromethane are effective.[3]
-
Hexanes/Ethyl Acetate: This system is a good first choice. The polarity can be gradually increased by increasing the percentage of ethyl acetate.
-
Dichloromethane/Methanol: This is a more polar system suitable for more polar derivatives or for eluting strongly retained impurities.
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate, with good separation from all impurities.
Protocol for Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization for specific derivatives is encouraged.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Flash chromatography system (manual or automated)[5]
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis for Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm).
-
The optimal solvent system is the one that gives the target compound an Rf of ~0.3 and separates it from all visible impurities.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, dry-loading is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. The resulting free-flowing powder is then loaded onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from the TLC analysis.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: Starting Solvent Systems
The following table provides suggested starting solvent systems for the purification of this compound, based on the purification of related compounds.
| Stationary Phase | Mobile Phase System | Elution Mode | Target Rf | Notes |
| Silica Gel | Hexanes/Ethyl Acetate | Isocratic or Gradient | 0.2 - 0.4 | A good starting point for many derivatives. |
| Silica Gel | Dichloromethane/Methanol | Isocratic or Gradient | 0.2 - 0.4 | For more polar compounds or stubborn impurities. |
Visualization: Flash Chromatography Workflow
Caption: Workflow for Flash Chromatography Purification.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful purification technique for solid compounds, capable of yielding highly pure crystalline material.[6] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
The Science of Solvent Selection for Recrystallization
The adage "like dissolves like" is a good starting point. Given the polar nature of the pyrrolo[2,3-b]pyrazine core, polar solvents are likely to be good candidates. However, the chloro-substituent adds some non-polar character.
For related azaindole compounds, solvents like methyl acetate and ethanol have been successfully used for recrystallization. A mixed solvent system, such as ethyl acetate/hexanes , can also be effective. In a mixed solvent system, the compound is dissolved in a "good" solvent (one in which it is highly soluble), and a "poor" solvent (one in which it is sparingly soluble) is added until the solution becomes turbid.
Protocol for Recrystallization
This protocol provides a systematic approach to recrystallizing this compound.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., ethyl acetate, ethanol, methyl acetate, hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. An ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation: Candidate Recrystallization Solvents
| Solvent/System | Type | Rationale |
| Ethyl Acetate | Single Solvent | Medium polarity, often a good choice for nitrogen-containing heterocycles. |
| Ethanol | Single Solvent | Polar protic solvent, good for compounds with hydrogen bonding capabilities. |
| Methyl Acetate | Single Solvent | Similar to ethyl acetate, used for related azaindoles. |
| Ethyl Acetate/Hexanes | Mixed Solvent | Allows for fine-tuning of polarity to induce crystallization. |
Visualization: Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
Purity Analysis: The Self-Validating System
No purification is complete without a robust method for assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. While flash column chromatography and recrystallization are standard techniques, their successful application relies on a sound understanding of the underlying chemical principles. This guide has provided detailed protocols and the scientific rationale behind them, empowering researchers to obtain high-purity material essential for their drug discovery and development efforts. Remember that these protocols are starting points, and optimization is key to achieving the best results for each specific derivative.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. jasco.hu [jasco.hu]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Introduction
2-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[1] Its bicyclic structure, composed of fused pyrazine and pyrrole rings, imparts unique physicochemical properties that necessitate a robust and multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed framework of analytical methodologies for the unambiguous identification, purity assessment, and stability evaluation of this important synthetic building block.
The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in established analytical principles and provide not only step-by-step instructions but also the scientific rationale behind the selection of specific techniques and parameters.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| CAS Number | 889447-19-2 | [2] |
| Appearance | Typically a solid | [3] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | 4°C, Inert atmosphere | [2] |
Structural Elucidation and Identification
The primary identification of this compound relies on a combination of spectroscopic techniques that probe the molecule's atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Experience: The pyrrolopyrazine ring system has a distinct electronic environment. The nitrogen atoms significantly influence the chemical shifts of adjacent protons and carbons. The chlorine substituent will further deshield nearby nuclei. Based on data from structurally similar 5H-pyrrolo[2,3-b]pyrazine derivatives, the aromatic protons are expected in the δ 7.0-9.0 ppm range.[4]
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2.5 s
-
Relaxation Delay: 2 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to lower natural abundance and gyromagnetic ratio)
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2 s
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignment.
-
Expected ¹H NMR Data (in DMSO-d₆):
-
NH Proton: A broad singlet, typically downfield (>11 ppm).
-
Aromatic Protons: Three distinct signals in the aromatic region, exhibiting characteristic coupling patterns.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound and can offer structural insights through fragmentation analysis.
Expertise & Experience: For this compound, the presence of chlorine is a key diagnostic feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak (M) will be accompanied by an M+2 peak with approximately one-third the intensity.[5] This isotopic pattern is a reliable indicator of a monochlorinated compound.
Protocol 2: Mass Spectrometry Analysis (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source is recommended.[6]
-
LC-MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Ionization Mode: ESI positive.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ at m/z 154.0.
-
Confirm the presence of the [M+H+2]⁺ isotopic peak at m/z 156.0 with an intensity of approximately 33% of the [M+H]⁺ peak.
-
Analyze fragmentation patterns (MS/MS) to further confirm the structure. Common fragmentation pathways for heterocyclic compounds may involve the loss of small molecules like HCN.[7][8]
-
Workflow for Structural Confirmation
Caption: Workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For this compound, key vibrational modes will include the N-H stretch of the pyrrole ring, C-H stretching in the aromatic system, C=N and C=C stretching of the rings, and the C-Cl stretch. Analysis of related pyrazine compounds can aid in the assignment of these bands.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr pellet.
-
Collect the sample spectrum.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Data Analysis: Identify characteristic absorption bands.
-
N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹.
-
Aromatic C-H Stretch: Weak to moderate bands above 3000 cm⁻¹.
-
C=N and C=C Ring Stretching: Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the 800-600 cm⁻¹ region.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for quantifying impurities. A reversed-phase method is typically suitable for a molecule with the polarity of this compound.
Trustworthiness: A well-validated HPLC method provides a reliable and reproducible measure of purity. Method validation should include specificity, linearity, accuracy, precision, and robustness, following ICH guidelines.[9]
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution at ~0.1 mg/mL from the stock solution.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical starting point would be 95% A, ramping to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan (see section 2.1); likely in the 254-320 nm range.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Logical Flow for HPLC Method Development
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. whitman.edu [whitman.edu]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Chloro-5H-pyrrolo[2,3-b]pyrazine in Fragment-Based Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of the 7-Azaindole Core in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds.[1] Unlike high-throughput screening (HTS), which sifts through vast libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with weak but efficient affinity.[2] These initial hits serve as foundational starting points for structure-guided optimization, where they are elaborated into more potent and selective drug candidates.[1]
Within the vast chemical space of possible fragments, certain scaffolds are considered "privileged" due to their inherent ability to interact with important biological target classes. The 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a derivative of the 7-azaindole scaffold, is one such privileged structure.[3][4] Its utility is particularly pronounced in the development of kinase inhibitors, where the bicyclic core expertly mimics the hydrogen bonding pattern of the adenine hinge-binding motif of ATP.[3][5] The strategic placement of a chlorine atom provides a chemically tractable handle, a "vector" for synthetic elaboration, allowing chemists to "grow" the fragment into unoccupied pockets of the target protein, thereby increasing potency and selectivity.[6][7]
This guide provides a detailed framework and actionable protocols for leveraging this compound in a typical FBDD campaign, from initial hit identification through to structural characterization and lead optimization.
The Fragment: Physicochemical Profile of this compound
A successful fragment must possess favorable physicochemical properties that align with the empirical "Rule of Three" (MW ≤ 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring adequate solubility and a higher probability of forming high-quality interactions.[8] this compound is an exemplary starting point.
| Property | Value | Rationale for FBDD |
| Molecular Formula | C₆H₄ClN₃ | Simple composition allows for significant synthetic elaboration. |
| Molecular Weight | 153.57 g/mol [9] | Well below the 300 Da limit, providing ample room for optimization. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų[9] | Contributes to good cell permeability and solubility characteristics. |
| cLogP | 1.61[9] | Within the ideal range for balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 1[9] | The pyrrole N-H is crucial for key interactions (e.g., kinase hinge).[3] |
| Hydrogen Bond Acceptors | 2[9] | The pyrazine nitrogens can engage in additional hydrogen bonding. |
| Rotatable Bonds | 0[9] | The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Workflow: A Validating Biophysical Cascade for Hit Identification
Identifying true, weakly binding fragment hits requires a robust and multi-tiered screening approach. No single technique is sufficient; instead, a cascade of orthogonal biophysical methods should be employed to triage initial hits and eliminate false positives.[10] The following workflow is designed to maximize efficiency and confidence in hit validation.
Caption: A validated workflow for an FBDD campaign.
Experimental Protocols
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
-
Principle & Causality: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[11][12] It measures the thermal stability of a target protein by monitoring its unfolding transition in the presence of a fluorescent dye that binds to exposed hydrophobic regions. A ligand that binds to the folded state of the protein will stabilize it, resulting in an increase in the measured melting temperature (Tm).[13][14] This provides an efficient, high-throughput method to identify fragments that likely bind to the target.[15]
-
Step-by-Step Methodology:
-
Protein Preparation: Dialyze the purified target protein (typically to a final concentration of 2-5 µM) into a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Reagent Preparation:
-
Prepare a 1000x stock of SYPRO Orange dye in DMSO.
-
Prepare a 10 mM stock solution of this compound and other fragments in DMSO.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add 0.2 µL of the fragment stock solution for a final screening concentration of 200 µM (final DMSO concentration of 2%). Include DMSO-only wells as a negative control.
-
Add 0.2 µL of a 1:50 dilution of the 1000x SYPRO Orange stock (final concentration ~5x).
-
Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents.
-
-
Instrument Run:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate the protein melting curve.
-
Calculate the Tm, which is the midpoint of the unfolding transition (often determined from the peak of the first derivative).
-
A fragment is considered a primary hit if it induces a thermal shift (ΔTm = Tm_fragment - Tm_DMSO) of ≥ 2 °C.
-
-
Protocol 2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
-
Principle & Causality: SPR is a label-free biophysical technique that provides real-time detection of molecular binding events at a sensor surface.[16][17] It is an ideal orthogonal method to confirm hits from DSF, as it measures direct binding rather than a secondary effect like thermal stabilization, thus eliminating many false positives.[18] SPR can confirm a binding interaction, provide an estimate of affinity (KD), and give kinetic information (kon/koff).[19]
-
Step-by-Step Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density of 8,000-12,000 Response Units (RU).
-
Critically, immobilize an irrelevant control protein on a reference flow cell to subtract non-specific binding.[16]
-
-
Fragment Preparation: Prepare serial dilutions of the fragment hits (e.g., from 200 µM down to 1.56 µM) in the running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). The DMSO concentration must be precisely matched between samples and running buffer to avoid refractive index mismatches.[16]
-
Binding Analysis:
-
Inject the fragment dilutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for sufficient association time (e.g., 60 seconds) and dissociation time (e.g., 120 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference flow cell data and the blank injection data.
-
Plot the steady-state response against fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD). A fragment with a measurable KD is considered a validated hit.
-
-
Protocol 3: Deep Characterization via ITC and NMR
-
A) Isothermal Titration Calorimetry (ITC)
-
Principle & Causality: ITC is the gold standard for characterizing binding thermodynamics.[20][21] It directly measures the heat released or absorbed during a binding event.[22] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[23][24] This information is invaluable for understanding the driving forces of the interaction and guiding subsequent medicinal chemistry efforts.[2]
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare the protein (e.g., 20-50 µM in the sample cell) and the fragment hit (e.g., 200-500 µM in the syringe) in the exact same, degassed buffer. A buffer mismatch will generate large heats of dilution, obscuring the binding signal.
-
Titration Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 1-2 µL) of the fragment solution into the protein solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the peaks of the raw titration data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, n, and ΔH.
-
-
-
-
B) NMR Spectroscopy
-
Principle & Causality: NMR spectroscopy is a highly sensitive and versatile technique in FBDD.[25] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting weak binding.[8] In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a binding ligand via spin diffusion. By subtracting a spectrum where the protein is not saturated, only the signals of the binding ligand remain, confirming the interaction.[26]
-
Step-by-Step Methodology (STD NMR):
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 100-200 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Acquire Spectra:
-
Acquire an "off-resonance" spectrum where the protein is not irradiated.
-
Acquire an "on-resonance" spectrum where a protein resonance (far from any ligand signals) is selectively saturated.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will show signals only for the protons of the fragment that are in close proximity to the protein, thus confirming binding.
-
-
-
Application Note: Structure-Based Hit-to-Lead Optimization
Once a fragment like this compound is validated as a binder, the next critical phase is to obtain structural information to guide its evolution into a potent lead compound.[27][28]
Protocol 4: Protein-Fragment Co-crystallography
-
Principle & Causality: X-ray crystallography provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target.[29][30] This structural information is paramount for a successful fragment-growing strategy, as it reveals the precise binding mode, key interactions, and nearby pockets that can be exploited to enhance affinity and selectivity.[31][32]
-
General Methodology:
-
Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the this compound fragment for several hours to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using commercially available sparse-matrix screens (e.g., via sitting-drop or hanging-drop vapor diffusion).
-
Crystal Optimization: Optimize initial crystal hits by systematically varying precipitant concentration, pH, and additives.
-
Data Collection & Structure Solution: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure to visualize the fragment bound in the active site.
-
Rational Fragment Growing
The co-crystal structure unlocks rational, structure-based design.[7] The this compound scaffold is particularly well-suited for this "fragment growing" approach.[1] The chlorine atom at the C2 position is a versatile synthetic handle for introducing new chemical moieties through reactions like Suzuki or Buchwald-Hartwig cross-couplings, or nucleophilic aromatic substitution. The pyrrole N-H at the N5 position provides another vector for modification.
Caption: Growth vectors for optimizing the core fragment.
This strategy has been successfully applied to the broader 7-azaindole class, leading to potent inhibitors for targets like PI3K and FGFR kinases.[31][33][34][35] For example, in the development of FGFR inhibitors, the 5H-pyrrolo[2,3-b]pyrazine core was systematically modified, guided by co-crystal structures, to achieve compounds with high potency and selectivity.[31]
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 7. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chemscene.com [chemscene.com]
- 10. pnas.org [pnas.org]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. EU-OPENSCREEN: Track 1: UiB offer [eu-openscreen.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 20. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 22. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery | Technology Networks [technologynetworks.com]
- 25. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 26. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Abstract
This document provides a comprehensive, field-tested protocol for the scale-up synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing the inherent process safety challenges associated with large-scale chlorination reactions, this guide emphasizes a safety-first approach, particularly in the handling and quenching of phosphorus oxychloride (POCl₃). We will move beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations that ensure a safe, reliable, and scalable manufacturing process. This application note is intended for researchers, process chemists, and drug development professionals tasked with transitioning heterocyclic syntheses from the laboratory bench to pilot plant or manufacturing scale.
Introduction: The Strategic Importance of this compound
The 5H-pyrrolo[2,3-b]pyrazine scaffold, an isostere of 7-azaindole, is a privileged structure in contemporary drug discovery.[1] Its unique electronic properties and hydrogen bonding capabilities make it an ideal core for targeting a wide range of enzymes, particularly kinases.[2] The title compound, this compound, serves as a versatile intermediate, enabling the introduction of various functionalities at the C2 position through nucleophilic substitution or cross-coupling reactions. This has led to its incorporation into potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and other kinases, demonstrating its value in oncology and immunology research.[3]
However, the synthesis of this key intermediate is not without its challenges. The most common and cost-effective method involves the chlorination of the corresponding lactam, 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one, using phosphorus oxychloride (POCl₃). While effective, POCl₃ is a highly reactive and hazardous substance, and its use on a large scale necessitates a protocol designed with an intimate understanding of its reactivity profile.[4][5][6] This guide provides such a protocol.
Synthetic Strategy & Mechanistic Rationale
The selected strategy for this scale-up synthesis is the direct chlorination of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one using phosphorus oxychloride. POCl₃ serves as both the chlorinating agent and, in many lab-scale procedures, the solvent. For scale-up, using a high-boiling co-solvent is often preferable to minimize the total volume of POCl₃ required.
The reaction proceeds through a mechanism analogous to a Vilsmeier-Haack reaction. The lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chlorophosphate intermediate. Subsequent intramolecular rearrangement and elimination of phosphoric acid byproducts yield the desired 2-chloro product.
Critical Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)
Authoritative Grounding: Phosphorus oxychloride is a highly toxic and corrosive chemical that reacts violently with water in a severely exothermic hydrolysis reaction, producing phosphoric acid and hydrogen chloride gas.[4][6][7] This reaction can be difficult to control, and quenching at low temperatures may lead to the accumulation of unreacted POCl₃, creating the potential for a delayed and explosive runaway reaction.[7][8]
Key Hazards:
-
Extreme Water Reactivity: Violent, exothermic reaction with water, alcohols, and other protic sources.[9][10]
-
Toxicity: Highly toxic by inhalation, ingestion, and skin contact. It is corrosive to the eyes, skin, and respiratory tract.[5][10][11] Inhalation can cause delayed-onset pulmonary edema.[5]
-
Corrosivity: The reagent and its hydrolysis byproducts (HCl, phosphoric acid) are highly corrosive to most metals.[9]
The Reverse Quench - A Non-Negotiable Safety Procedure: For scale-up operations, a "reverse quench" is mandatory. This involves adding the reaction mixture containing excess POCl₃ to the quenching solution. This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for significantly better temperature control and preventing the accumulation of unreacted reagent.[7] Adding the quenching agent to the reaction mixture is a common cause of severe laboratory accidents.
Detailed Scale-Up Protocol (1.0 Mole Scale)
This protocol details the synthesis starting from 151 g of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system by trained personnel.
Equipment & Reagents
| Item | Description | Purpose |
| Reactor | 5 L, 4-neck, round-bottom flask or jacketed reactor | Main reaction vessel |
| Stirrer | Overhead mechanical stirrer with a glass/Teflon paddle | Ensures efficient mixing |
| Heating | Heating mantle or circulating fluid for jacket | Temperature control |
| Addition | 1 L pressure-equalizing dropping funnel | Controlled addition of POCl₃ |
| Condenser | Reflux condenser connected to a gas outlet | Manages vapor |
| Scrubber | Gas outlet connected to a trap with NaOH solution | Neutralizes evolved HCl gas |
| Quench Vessel | 20 L reactor or reinforced vessel with overhead stirring | For safe quenching |
| Thermocouple | Calibrated temperature probe | Monitor internal reaction/quench temp. |
| Reagent | CAS No. | MW | Amount | Moles | Equiv. |
| 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one | 36199-80-9 | 151.13 | 151.1 g | 1.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 860 mL (1.41 kg) | 9.2 | 9.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 3.0 L | - | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~2 kg | ~23.8 | ~23.8 |
| Deionized Water | 7732-18-5 | 18.02 | 10 L | - | - |
| Ice | - | - | ~5 kg | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 8 L | - | - |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | 2 L | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | 250 g | - | - |
Step-by-Step Procedure
Part A: Chlorination Reaction
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, reflux condenser, and dropping funnel. Ensure the gas outlet from the condenser is connected to a caustic scrubber.
-
Charge Reagents: To the reactor, add 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one (151.1 g, 1.0 mol).
-
POCl₃ Addition: Slowly add phosphorus oxychloride (860 mL, 9.2 mol) to the reactor via the dropping funnel over 30-45 minutes. An initial exotherm may be observed. Maintain the internal temperature below 40 °C during the addition using a cooling bath if necessary.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (~105-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography). A typical reaction time is 4-6 hours. The reaction is complete when <1% of the starting material remains.
-
Cooling: Once complete, cool the reaction mixture to ambient temperature (20-25 °C). The mixture will be a dark, viscous solution.
Part B: Controlled Quench & Work-up
-
Prepare Quench Vessel: In the 20 L quench vessel, prepare a vigorously stirred slurry of sodium bicarbonate (~2 kg) in water (10 L) and ice (~5 kg). The goal is to have a large, cold, basic, and well-agitated buffer.
-
Reverse Quench: CRITICAL STEP. Slowly add the cooled reaction mixture from the reactor into the quench slurry via a peristaltic pump or by cannula transfer. The addition should be subsurface to maximize contact and heat dissipation.
-
Temperature Control: Carefully monitor the internal temperature of the quench vessel. Maintain the temperature below 25 °C throughout the addition by controlling the addition rate and adding more ice as needed. Vigorous gas evolution (CO₂) will occur.[7]
-
Neutralization Check: After the addition is complete, allow the mixture to stir for an additional 1-2 hours until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[7] Add more sodium bicarbonate if necessary. A solid precipitate of the product should form.
-
Extraction: Transfer the quenched slurry to a separatory funnel or extraction vessel. Add ethyl acetate (4 L) and stir vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 L) followed by saturated brine (2 L) to remove inorganic salts.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate (250 g), stir for 30 minutes, and then filter.
Part C: Isolation and Purification
-
Concentration: Concentrate the dried organic solution under reduced pressure to a volume of approximately 500-700 mL. The product should begin to crystallize.
-
Crystallization: Cool the concentrated slurry in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate or heptane.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Process Control and Expected Results
| Parameter | Method | Specification |
| Reaction Completion | HPLC | Starting Material < 1% |
| Final Product Purity | HPLC | ≥98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Expected Yield | - | 125 - 140 g (81 - 91%) |
| Appearance | - | Off-white to light tan solid |
Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H), 8.30 (s, 1H), 8.05 (s, 1H), 6.70 (s, 1H).
-
Molecular Formula: C₆H₄ClN₃[12]
-
Molecular Weight: 153.57 g/mol [12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction Stalls | Insufficient temperature or inactive POCl₃. | Increase reaction temperature slightly (e.g., to 115 °C). If no change, the POCl₃ may have degraded; use a fresh bottle. |
| Quench Exotherm Uncontrolled | Addition rate is too fast; insufficient cooling/stirring. | Immediately stop the addition. Add large amounts of ice directly to the quench vessel. Ensure maximum stirring. |
| Product Oiling Out | Impurities present; solvent choice for crystallization is not optimal. | Add an anti-solvent like heptane to the concentrated ethyl acetate solution to induce precipitation. A re-crystallization may be necessary. |
| Low Yield | Incomplete reaction; product loss during work-up (emulsions). | Ensure reaction goes to completion. During extraction, allow layers to separate fully. Brine washes can help break emulsions. |
Conclusion
The synthesis of this compound can be safely and efficiently scaled by adhering to a process that respects the hazardous nature of phosphorus oxychloride. The cornerstone of this protocol is the implementation of a controlled reverse quench, which mitigates the primary risk of a thermal runaway. By combining this critical safety step with careful reaction monitoring and a robust isolation procedure, this valuable building block can be manufactured in high yield and purity, supporting the advancement of drug discovery and development programs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. Phosphorus oxychloride - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 9. echemi.com [echemi.com]
- 10. scribd.com [scribd.com]
- 11. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The pyrrolo[2,3-b]pyrazine core is a key scaffold in the development of various kinase inhibitors and other therapeutic agents.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the chlorination of a suitable precursor, such as a corresponding hydroxyl or amino derivative.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via chlorination of the corresponding pyrrolopyrazinone, but I am observing very low to no yield of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Low or negligible yields in the chlorination of pyrrolopyrazinones are a frequent challenge. The primary causes often revolve around the choice of chlorinating agent, reaction temperature, and the stability of the starting material and product.
Causality and Optimization Strategies:
-
Chlorinating Agent Selection: The reactivity of the chlorinating agent is critical.
-
Phosphorus oxychloride (POCl₃): This is a very common and effective reagent for this type of transformation. However, its reactivity can be highly dependent on the reaction temperature and the presence of additives.
-
Thionyl chloride (SOCl₂): Another viable option, sometimes used with a catalytic amount of a tertiary amine or DMF.
-
Oxalyl chloride/DMF (Vilsmeier-Haack reagent): This combination can be effective at lower temperatures for sensitive substrates.
-
-
Temperature Control:
-
Too Low: Insufficient temperature will lead to an incomplete reaction. The activation energy for the chlorination might not be reached, resulting in the recovery of unreacted starting material.
-
Too High: The 5H-pyrrolo[2,3-b]pyrazine core can be sensitive to high temperatures, especially under strongly acidic conditions generated by reagents like POCl₃. This can lead to decomposition and the formation of intractable tars. A gradual increase in temperature is often beneficial.
-
-
Reaction Time: Inadequate reaction time can result in incomplete conversion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Moisture Contamination: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture. Rigorously dried glassware and anhydrous solvents are essential to prevent the decomposition of the reagent and ensure its reactivity.
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Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Side Products
Question: My reaction is producing the desired this compound, but I am also observing significant side products that are difficult to separate. What are these impurities and how can I minimize their formation?
Answer:
The formation of side products is a common issue, often arising from over-chlorination, side reactions on the pyrrole ring, or decomposition.
Common Side Products and Mitigation Strategies:
-
Dichlorinated Species: If there are other reactive sites on the pyrrolo[2,3-b]pyrazine core, dichlorination can occur.
-
Mitigation: Use a stoichiometric amount of the chlorinating agent and maintain a lower reaction temperature to improve selectivity. A slow, dropwise addition of the chlorinating agent can also be beneficial.
-
-
N-Chlorination: The nitrogen atom in the pyrrole ring can sometimes be chlorinated, leading to an unstable intermediate that can decompose.
-
Ring Opening/Decomposition Products: The acidic conditions and elevated temperatures can lead to the degradation of the heterocyclic core.
-
Mitigation: Employing milder chlorinating agents and keeping the reaction temperature as low as possible while still achieving conversion is key.
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Caption: Reaction pathways leading to desired product and side products.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the crude this compound. Standard column chromatography is not giving me a clean separation. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the polarity of the product and the potential for it to interact with silica gel.
Effective Purification Techniques:
-
Column Chromatography:
-
Silica Gel: If using silica gel, consider deactivating it with a small percentage of a base like triethylamine (e.g., 1% in the eluent) to prevent streaking and decomposition of the product on the column. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Alumina: For particularly basic compounds, neutral or basic alumina can be a better choice for the stationary phase.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method to obtain highly pure material. Common solvent systems include ethyl acetate/hexanes, methanol/water, or dichloromethane/pentane.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.
| Purification Method | Advantages | Disadvantages |
| Silica Gel Chromatography | Widely available, versatile | Can cause decomposition of sensitive compounds |
| Alumina Chromatography | Good for basic compounds | Less commonly used, can have different selectivity |
| Recrystallization | Can provide very high purity, scalable | Requires a suitable solvent system, may have lower recovery |
| Preparative HPLC | Excellent separation power | More expensive, lower throughput |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A common and commercially available starting material is 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one or a protected version thereof. The chlorination of this lactam is a standard method to introduce the chlorine atom at the 2-position.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for full characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any major impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.
Q3: Are there any specific safety precautions I should take when working with chlorinating agents like POCl₃?
Yes, absolutely. Chlorinating agents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure that all glassware is dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use other halogenating agents to synthesize the bromo or iodo analogues?
Yes, similar strategies can be employed. For bromination, phosphorus oxybromide (POBr₃) can be used. For iodination, a two-step procedure involving conversion to a different leaving group (like a triflate) followed by displacement with an iodide source might be necessary, as direct iodination can be more challenging.
III. Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one
Disclaimer: This is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise to the starting material at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
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Caption: General experimental workflow for chlorination.
IV. References
-
BLDpharm. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine. Available from: --INVALID-LINK--
-
ChemScene. This compound. Available from: --INVALID-LINK--
-
BLDpharm. 889447-19-2|this compound. Available from: --INVALID-LINK--
-
Wang, Y., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 25(15), 3429. Available from: --INVALID-LINK--
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Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3296. Available from: --INVALID-LINK--
-
PubChem. 2-(4-chloro-phenyl)-5H-pyrrolo[2,3-b]pyrazine. Available from: --INVALID-LINK--
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Shaabani, A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 59(3), 184-190. Available from: --INVALID-LINK--
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Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available from: --INVALID-LINK--
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PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Available from: --INVALID-LINK--
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ChemicalBook. 5H-Pyrrolo[2,3-b]pyrazine, 3-chloro-5-Methyl- synthesis. Available from: --INVALID-LINK--
-
BLDpharm. N/A|2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine. Available from: --INVALID-LINK--
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Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221-226. Available from: --INVALID-LINK--
-
Fluorochem. 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Available from: --INVALID-LINK--
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Schwab, W., et al. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Metabolites, 9(11), 271. Available from: --INVALID-LINK--
-
BenchChem. Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Available from: --INVALID-LINK--
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Wang, Y., et al. (2019). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 62(17), 7987-8002. Available from: --INVALID-LINK--
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Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519. Available from: --INVALID-LINK--
-
Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Available from: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 5. N/A|2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. As a pivotal intermediate in the development of various therapeutic agents, achieving a high yield and purity of this scaffold is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
I. Synthetic Workflow Overview
The most common and practical synthetic route to this compound involves a two-step process. The first step is the construction of the pyrrolo[2,3-b]pyrazinone core, followed by a deoxychlorination reaction.
Caption: General two-stage synthetic workflow for this compound.
II. Stage 1: Synthesis of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one
The formation of the heterocyclic core is achieved through the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. For the synthesis of the parent 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one, glycine amide and glyoxal are the common starting materials.
Experimental Protocol: Synthesis of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one
This protocol is based on the well-established Jones synthesis of 2-hydroxypyrazines.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine amide hydrochloride (1.0 eq) in methanol.
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Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt bath.
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Reagent Addition: Slowly add a solution of glyoxal (40% in water, 1.0 eq) to the cooled reaction mixture.
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Base Addition: While maintaining the low temperature, add a solution of sodium hydroxide (2.0 eq) in water dropwise. The rate of addition is crucial to control the exotherm and improve regioselectivity.[1]
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid to a pH of ~7.
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Isolation: The product often precipitates out of the solution upon neutralization. Filter the solid, wash with cold water, and dry under vacuum to yield 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one.
Troubleshooting Guide: Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time. Ensure stoichiometric amounts of reactants are used.[2] |
| Product lost during work-up. | Minimize the amount of water used for washing. Check the pH carefully during neutralization to avoid dissolving the product. | |
| Side reactions. | Control the temperature during the addition of base; high temperatures can lead to side product formation.[1] | |
| Formation of Tar-like Byproducts | Polymerization of glyoxal. | Add the glyoxal solution slowly to the reaction mixture at a low temperature. |
| Decomposition of starting materials or product. | Ensure the reaction is not overheated. Use purified starting materials.[3] | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry. |
| Formation of isomeric byproducts. | Control the rate of base addition and maintain a low temperature to favor the desired isomer.[1] |
III. Stage 2: Chlorination of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one
The conversion of the pyrrolopyrazinone to the target 2-chloro derivative is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from standard methods for the chlorination of hydroxy-N-heterocycles.[4][5]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Troubleshooting Guide: Stage 2
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate excess of POCl₃ is used.[4] |
| Hydrolysis of the product during work-up. | Quench the reaction mixture at a low temperature and neutralize it promptly. Ensure the organic extraction is performed efficiently.[6] | |
| Product decomposition. | Avoid excessively high reaction temperatures. Monitor the reaction closely to prevent prolonged heating after completion. | |
| Starting Material Recovered | Insufficient heating or reaction time. | Ensure the reaction reaches and maintains the reflux temperature. Extend the reaction time. |
| Inactive POCl₃. | Use freshly opened or distilled POCl₃. | |
| Formation of Dark-colored Impurities | Decomposition at high temperatures. | Use the minimum effective temperature for the reaction. Consider adding a tertiary amine base like N,N-diethylaniline to moderate the reaction. |
| Reaction with residual solvent. | Ensure the starting pyrrolopyrazinone is completely dry. | |
| Difficult Purification | Presence of phosphorus-containing byproducts. | Thoroughly wash the organic extracts with water and brine to remove water-soluble impurities. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of N,N-diethylaniline or other tertiary amines in the chlorination reaction?
A1: Tertiary amines can act as a base to neutralize the HCl generated during the reaction, which can sometimes lead to side reactions or decomposition of the product. They can also facilitate the reaction by forming a more reactive Vilsmeier-type intermediate with POCl₃.
Q2: My starting 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one is poorly soluble in POCl₃. What can I do?
A2: Poor solubility can be an issue. You can try adding a co-solvent such as toluene or acetonitrile, although this will raise the reflux temperature. Alternatively, gentle heating with stirring can help to dissolve the starting material before proceeding to the reflux temperature.
Q3: How do I safely handle and dispose of excess POCl₃?
A3: Phosphorus oxychloride is corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment. Excess POCl₃ should be quenched slowly and carefully by adding it to a large volume of ice-cold water or a basic solution with vigorous stirring.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you would typically expect to see characteristic signals in ¹H NMR for the protons on the pyrrole and pyrazine rings. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ) with a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in a ~3:1 ratio).
V. Mechanistic Insights and Logical Diagrams
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Mechanism of Chlorination with POCl₃
The chlorination of the lactam (amide) functionality in 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one with POCl₃ proceeds through the formation of a reactive intermediate.
Caption: Proposed mechanism for the chlorination of 5H-pyrrolo[2,3-b]pyrazin-2(1H)-one with POCl₃.
VI. References
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
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Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. (2025). BenchChem.
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Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4389-4398. --INVALID-LINK--
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. --INVALID-LINK--
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Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink. --INVALID-LINK--
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--
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How To Control Impurities In Pharmaceuticals. (2025). Pharma Beginners. --INVALID-LINK--
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Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. --INVALID-LINK--
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. --INVALID-LINK--
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HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. (n.d.). ResearchGate. --INVALID-LINK--
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2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine. (n.d.). BLDpharm. --INVALID-LINK--
-
What are some common causes of low reaction yields? (2024). Reddit. --INVALID-LINK--
-
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Tripod.com. --INVALID-LINK--
-
Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. (2025). BenchChem.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society, 62(1). --INVALID-LINK--
-
Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2022). Molecules, 27(15), 4819. --INVALID-LINK--
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Impurities in Pharmaceutical Substances. (2025). International Journal of Pharmaceutical Research and Applications, 10(1), 562-569.
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017). Molecules, 22(4), 583. --INVALID-LINK--
-
889447-19-2|this compound. (n.d.). BLDpharm. --INVALID-LINK--
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. --INVALID-LINK--
-
How should I proceed in Chlorination using POCl3? (2014). ResearchGate. --INVALID-LINK--
-
On Reuben G. Jones synthesis of 2-hydroxypyrazines. (2022). Beilstein Journal of Organic Chemistry, 18, 934-941. --INVALID-LINK--
-
Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). Molecules, 28(21), 7356. --INVALID-LINK--
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Bioactive Pyrrolo[2,1-f][2][5][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI.
-
POCl3 Mechanism for Activated Chlorine Formation. (n.d.). Common Organic Chemistry. --INVALID-LINK--
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. --INVALID-LINK--
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Deoxychlorination. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
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Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2013). Organic Letters, 15(19), 5028-5031. --INVALID-LINK--
-
This compound. (n.d.). ChemScene. --INVALID-LINK--
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(10), 1025-1030. --INVALID-LINK--
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Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(14), 1771-1775. --INVALID-LINK--
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Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). Catalysts, 12(4), 410. --INVALID-LINK--
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Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2016). ResearchGate. --INVALID-LINK--
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Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. (n.d.). SciSpace. --INVALID-LINK--
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Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (2021). RSC Medicinal Chemistry, 12(8), 1351-1358. --INVALID-LINK--
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). ResearchGate. --INVALID-LINK--
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. --INVALID-LINK--
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2020). RSC Advances, 10(49), 29424-29437. --INVALID-LINK--
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(26), 17684-17691. --INVALID-LINK--
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1238, 130441. --INVALID-LINK--
-
Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. (1998). Chemical Research in Toxicology, 11(10), 1192-1200. --INVALID-LINK--
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). Molecules, 27(3), 1045. --INVALID-LINK--
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Removal of chlorinated organic compounds during wastewater treatment: Achievements and limits. (2014). Applied Microbiology and Biotechnology, 98(14), 6233-6242. --INVALID-LINK--
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Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025). Water Research, 279, 123893. --INVALID-LINK--
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support guide for the synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. This critical heterocyclic intermediate is a cornerstone in the development of advanced therapeutics, most notably as a key building block for the JAK inhibitor Upadacitinib[1][2]. The synthetic route, while established, presents several challenges where side reactions can significantly impact yield and purity.
This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into troubleshooting common issues encountered during synthesis. We will delve into the causality behind these challenges and provide robust protocols to mitigate them.
Troubleshooting Guide: Common Side Reactions & Mitigation
The most prevalent synthetic route involves the chlorination of a 5H-pyrrolo[2,3-b]pyrazin-2-one precursor, often using phosphorus oxychloride (POCl₃). The majority of side reactions and impurities arise from this critical step.
Question 1: My chlorination reaction with POCl₃ is incomplete. How can I drive it to completion?
Answer:
Incomplete conversion of the lactam (pyrrolopyrazinone) starting material is a frequent issue, leading to challenging downstream purification. This is often due to insufficient reactivity of the chlorinating agent or deactivation during the reaction.
Root Causes & Mechanistic Insight:
The chlorination of a lactam with POCl₃ proceeds via an initial O-phosphorylation to form a reactive intermediate (a chloro-phosphate ester). This intermediate is then attacked by a chloride ion to yield the desired 2-chloro product.[3] If the initial phosphorylation is inefficient or if the intermediates are not successfully converted, the reaction will stall.
Mitigation Strategies:
-
Addition of a Tertiary Amine Base: Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can facilitate the reaction. They act as proton scavengers and can help activate the POCl₃ reagent. However, their basicity must be controlled, as highly nucleophilic amines like pyridine can react with POCl₃ to form complexes that may alter reactivity.[4]
-
Use of Co-solvents: While POCl₃ can be used as both reagent and solvent, its viscosity and high boiling point can sometimes be problematic. Using a high-boiling inert solvent like acetonitrile or 1,2-dichloroethane can improve mass transfer and allow for more precise temperature control.
-
Increasing Reaction Temperature: This is the most straightforward approach. Reactions are typically run at reflux (around 110 °C for neat POCl₃). Ensure your starting material is stable at these temperatures for extended periods to avoid degradation.
-
Addition of PCl₅: For particularly unreactive substrates, adding a small amount of phosphorus pentachloride (PCl₅) can significantly enhance the chlorinating power of POCl₃.[5]
Workflow Diagram: Optimizing Chlorination
Caption: Troubleshooting workflow for incomplete chlorination reactions.
Question 2: After aqueous workup, my product seems to have reverted to the starting material. What is happening and how can I prevent it?
Answer:
This is a classic case of product hydrolysis. The this compound product is susceptible to nucleophilic aromatic substitution, where water acts as the nucleophile, converting the chloro group back to a hydroxyl group (the lactam form).
Root Causes & Mechanistic Insight:
The workup procedure to quench the excess POCl₃ is highly exothermic and generates phosphoric acid and HCl.[6] This acidic and aqueous environment, especially at elevated temperatures, is ideal for hydrolyzing the product back to the more thermodynamically stable lactam.
Mitigation Strategies:
-
Controlled Quenching: The most critical step is to perform the quench at low temperatures. The reaction mixture should be cooled significantly (to 0-5 °C) before being slowly added to a vigorously stirred mixture of ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Never add water directly to the hot reaction mixture.
-
Use of a Biphasic System: Quenching into a biphasic system containing ice and an organic solvent allows the product to be immediately extracted into the organic phase, protecting it from the aqueous acidic environment.
-
Neutralization: After the initial quench, the mixture should be carefully neutralized with a base like sodium bicarbonate or sodium carbonate solution while maintaining a low temperature.
Optimized Quenching Protocol:
| Step | Action | Rationale |
| 1 | Cool Reaction | Cool the completed reaction mixture to room temperature, then further to 0-5 °C in an ice bath. |
| 2 | Prepare Quench Vessel | In a separate, larger flask, prepare a slurry of crushed ice and an extraction solvent (e.g., Ethyl Acetate). |
| 3 | Slow Addition | Add the cold reaction mixture dropwise to the ice/solvent slurry with vigorous stirring. Monitor the internal temperature to keep it below 10 °C. |
| 4 | Neutralize | Once the addition is complete, slowly add a saturated aqueous solution of NaHCO₃ until the aqueous layer is neutral (pH ~7). |
| 5 | Extract & Dry | Separate the organic layer, extract the aqueous layer again, combine organic phases, wash with brine, and dry over anhydrous Na₂SO₄. |
Question 3: My final product is dark and contains multiple impurities. What are the likely side products?
Answer:
The formation of dark, often tar-like, material and multiple spots on a TLC plate points towards several potential side reactions, including dimerization, over-chlorination, and reactions with impurities in the POCl₃.
Potential Side Products & Formation Mechanisms:
-
Dimerization/Polymerization: Under harsh heating conditions, reactive intermediates or the product itself can undergo self-condensation or polymerization, leading to high molecular weight, often insoluble, colored impurities.
-
Phosphorylated Adducts: If the quench is incomplete or inefficient, stable phosphorylated intermediates can be isolated as byproducts.[3] These are often highly polar.
-
Ring-Chlorinated Species: While the C2-position is most reactive, aggressive conditions (e.g., high temperature with PCl₅) could potentially lead to low levels of chlorination on other positions of the heterocyclic core, though this is less common.
-
Byproducts from Reagent Impurities: Lower-grade POCl₃ can contain organic impurities that decompose or react under heating to produce colored byproducts.[7]
Mitigation Strategies:
-
Protect the Pyrrole Nitrogen: The NH of the pyrrole ring is acidic and can complicate the reaction. Protecting it with a group like tosyl (Ts) or trityl (Trt) is a highly effective strategy.[2][8] This prevents N-phosphorylation and side reactions at this site, leading to a much cleaner reaction profile. The protecting group can be removed in a subsequent step.
-
Use High-Purity Reagents: Employing high-purity POCl₃ can significantly reduce the formation of colored impurities.
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the minimum temperature required for a reasonable reaction rate.
Reaction Scheme: N-Protection Strategy
Caption: N-Protection as a key strategy for a cleaner synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While SOCl₂ is a potent chlorinating agent, POCl₃ is generally preferred for converting cyclic amides (lactams) to chloro-heterocycles. SOCl₂ can sometimes lead to more aggressive and less selective reactions with complex heterocyclic systems.[9]
Q: My starting material is N-protected. What is the best way to remove the protecting group after chlorination? A: This depends on the protecting group:
-
Tosyl (Ts): Typically removed under strong basic conditions (e.g., NaOH or KOH in methanol/water) or with reducing agents like magnesium in methanol.
-
Trityl (Trt): Easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Boc: Removed with strong acid (e.g., TFA or HCl in dioxane).[2]
Q: What is the best purification method for the final product? A: The crude product is often purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective for achieving high purity.
Q: Is it necessary to distill POCl₃ before use? A: For small-scale research, using high-purity POCl₃ from a reputable supplier is usually sufficient. For large-scale process development where byproduct formation is critical, distillation can be a valid step to remove non-volatile impurities and ensure consistency.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. tdcommons.org [tdcommons.org]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DE3908449A1 - Process for purifying POCl3 - Google Patents [patents.google.com]
- 8. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions with 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. This scaffold, a key heterocyclic motif in medicinal chemistry and drug discovery, presents unique challenges due to its electronic properties and potential for catalyst inhibition.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion. My starting material is recovered unchanged. What are the primary causes?
This is a common and frustrating issue, often pointing to a fundamental problem with one of the core components of the catalytic cycle. The most likely culprits are catalyst inactivation or failure of the initial oxidative addition step.
Scientific Rationale: The Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Palladium(0) species.[3] this compound is an electron-deficient heteroaryl chloride. While the electron-deficient nature can sometimes facilitate oxidative addition, the presence of two Lewis basic nitrogen atoms in the pyrrolopyrazine core can be problematic.[4] These nitrogens can coordinate to the palladium center, effectively inhibiting the catalyst and preventing it from entering the catalytic cycle.[5][6] Furthermore, standard catalysts like Pd(PPh₃)₄ are often ineffective for the more challenging activation of the C-Cl bond.[5][7]
Troubleshooting Steps:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents were thoroughly degassed. Oxygen can oxidize the Pd(0) to inactive Pd(II) species, halting the reaction before it begins.
-
Assess Catalyst & Ligand Choice: For a challenging substrate like an electron-deficient heteroaryl chloride, a robust catalyst system is non-negotiable.
-
Switch to a Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst (e.g., a Buchwald G2, G3, or G4 pre-catalyst) that reliably generates the active Pd(0) species in situ.
-
Employ a Specialized Ligand: The key is to use a sterically hindered, electron-rich phosphine ligand. These ligands accelerate the slow oxidative addition of the aryl chloride and stabilize the palladium center.[8][9] Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][11]
-
-
Check Reagent Purity:
-
Boronic Acid Quality: Ensure your boronic acid or ester is pure and has not decomposed during storage. A simple ¹H NMR can confirm its integrity.
-
Solvent Anhydrousness: While some water is often required, ensure your primary organic solvent (e.g., Dioxane, Toluene, THF) is dry, as excess water can promote side reactions.
-
Q2: I'm observing low yield and a complex mixture of products. What are the most common side reactions and how can I minimize them?
Low yields in this specific coupling are often a result of competing, non-productive pathways that consume your starting materials. The primary suspects are protodeboronation of the boronic acid and dehalogenation of the pyrrolopyrazine starting material.
Scientific Rationale: The Suzuki reaction is a delicate balance of rates. The desired cross-coupling must be faster than competing decomposition pathways.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen.[12] It is a well-known side reaction, often catalyzed by the base or trace metals, and is particularly problematic with unstable heteroaryl boronic acids.[13] This depletes the nucleophilic partner in your reaction.
-
Dehalogenation: The this compound can be reduced, replacing the chlorine atom with a hydrogen. This can occur if the oxidative addition is slow and the organopalladium intermediate reacts with a hydride source in the mixture.[5][10]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen or excess Pd(II) species.[5][14]
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for a low-yielding Suzuki reaction.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Identification Method | Common Cause | Mitigation Strategy |
| Dehalogenated Pyrrolopyrazine | Mass Spec (M-Cl+H) | Slow oxidative addition; hydride source | Use a more active catalyst/ligand system; ensure inert conditions.[5][10] |
| Protodeboronated Arene | TLC, GC-MS, or NMR | Unstable boronic acid; harsh base; long reaction time | Use a more stable boronate ester (e.g., pinacol); use a milder base (K₂CO₃, Cs₂CO₃); shorten reaction time.[12][15][16] |
| Homocoupled Biaryl | Mass Spec (2x Ar from boronic acid) | Oxygen in the reaction mixture; poor quality Pd catalyst | Rigorously degas all solvents and reagents; use a high-purity pre-catalyst.[14] |
Q3: How do I select the optimal catalyst, ligand, base, and solvent for this specific substrate?
The choice of reaction conditions is critical for successfully coupling challenging heteroaryl chlorides. A systematic approach to optimization is recommended.
Scientific Rationale: Each component plays a synergistic role in the catalytic cycle.
-
Catalyst/Ligand: As discussed, the C-Cl bond activation is often the rate-limiting step. Electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs) are required to promote this step.[8][10][17] They increase the electron density on the palladium, making it a better nucleophile for oxidative addition.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[18][19] However, strong bases (like NaOH or KOtBu) can accelerate boronic acid decomposition.[13] A weaker inorganic base like K₃PO₄ or K₂CO₃ often provides the best balance.
-
Solvent: The solvent must solubilize all components and influence the reaction rate. Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.
Recommended Catalyst Systems for Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Typical Base | Solvent System | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene / H₂O | 90-110 |
| XPhos Pd G3 | (None needed) | Cs₂CO₃ | THF / H₂O | 80-100 |
| PEPPSI-IPr | (None needed) | K₃PO₄ | t-AmylOH | 100 |
This table provides starting points for optimization based on literature for similar substrates.[5][8][20]
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[3]
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Add the palladium pre-catalyst. Seal the vessel with a septum cap. Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[21][22][23] Look for the disappearance of the starting material and the appearance of the product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. One step entry to P,O- and P,N-type heterocyclic tertiary phosphine ligands and application in Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. vapourtec.com [vapourtec.com]
- 22. azom.com [azom.com]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine Derivatives
Welcome to the technical support center for handling 2-Chloro-5H-pyrrolo[2,3-B]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. The pyrrolo[2,3-b]pyrazine scaffold is a key component in many kinase inhibitors and other therapeutic agents, making the ability to effectively solubilize these molecules critical for experimental success.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of these derivatives often stems from their rigid, planar heterocyclic structure and the presence of the chloro-substituent, which contributes to their lipophilic nature.[3][4] The pyrrolo[2,3-b]pyrazine core itself has limited aqueous solubility.[5] These factors lead to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.
Q2: What is the first step I should take when a derivative won't dissolve in my standard aqueous buffer?
A2: Before exploring more complex methods, simple adjustments to the formulation can be effective. The first step is often pH modification. Since the pyrrolo[2,3-b]pyrazine scaffold contains nitrogen atoms, the molecule's overall charge can be influenced by pH.[6][7] For weakly basic compounds, lowering the pH can lead to protonation and increased solubility. Conversely, for weakly acidic derivatives, increasing the pH can enhance solubility.[8][9]
Q3: Are there any common organic solvents that can be used as a first-pass attempt for solubilization?
A3: Yes, for initial in vitro experiments, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[10] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this class of compounds. Other common co-solvents include N,N-dimethylformamide (DMF), ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[11] It is crucial to start with a minimal amount of co-solvent and to be aware of its potential effects on your specific assay.
Q4: Can sonication or heating help improve solubility?
A4: Both sonication and gentle heating can be used to increase the rate of dissolution. Sonication provides energy to break apart the solid lattice of the compound, while heating increases the kinetic energy of both the solvent and solute molecules. However, it is critical to ensure that your compound is stable at elevated temperatures and that the increased solubility is maintained upon cooling to ambient temperature. Supersaturation and subsequent precipitation can occur if the solution is not thermodynamically stable.
II. Troubleshooting Guides: Advanced Solubilization Strategies
When simple methods are insufficient, a more systematic approach is necessary. This section provides detailed troubleshooting guides for advanced solubilization techniques.
Issue 1: Compound precipitates out of solution upon dilution of a concentrated stock.
This is a common problem when using co-solvents. The addition of an aqueous buffer reduces the concentration of the organic co-solvent, thereby decreasing the overall solvating power of the mixture and causing the compound to precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Optimize the Co-solvent System:
-
Rationale: Different co-solvents have varying abilities to solubilize compounds. A systematic screen can identify the most effective co-solvent or a synergistic mixture.[12]
-
Protocol:
-
Prepare concentrated stock solutions (e.g., 10 mM) of your compound in a panel of water-miscible organic solvents (e.g., DMSO, DMF, ethanol, PEG 400, NMP).
-
Perform serial dilutions of each stock solution into your aqueous buffer.
-
Visually inspect for precipitation at each dilution step.
-
Consider using a binary or ternary co-solvent system, as mixtures can sometimes offer superior solubilizing capacity compared to single solvents.[12]
-
-
-
Introduce a Surfactant:
-
Rationale: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, preventing precipitation.[13][14] Non-ionic surfactants like Tween® 80 and Poloxamer 188 are commonly used in pharmaceutical formulations due to their relatively low toxicity.[15]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.1% w/v Tween® 80).
-
Add the concentrated co-solvent stock solution of your compound to the surfactant-containing buffer.
-
Observe for any reduction in precipitation compared to the buffer without surfactant.
-
-
-
Employ Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used derivatives with improved solubility and safety profiles.[17]
-
Protocol:
-
Prepare a solution of a cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your aqueous buffer.
-
Add your compound to the cyclodextrin solution and stir vigorously or sonicate until dissolved.
-
This method can often be used to create aqueous stock solutions without the need for organic co-solvents.
-
-
Issue 2: Insufficient solubility for in vivo studies or high-concentration screening.
For applications requiring higher concentrations or direct administration to biological systems, the use of high percentages of organic co-solvents may not be feasible due to toxicity or other confounding effects.
Advanced Formulation Strategies:
| Technique | Principle | Advantages | Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix at a molecular level, enhancing wettability and dissolution rate.[19][20][21][22] | Significant solubility enhancement, potential for improved bioavailability.[20] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization).[20] |
| Nanosuspensions | The drug is formulated as nanocrystals stabilized by surfactants or polymers, increasing the surface area for dissolution.[23][24][25] | High drug loading, suitable for parenteral and oral delivery, can improve bioavailability.[23][25] | Requires high-energy milling or homogenization, potential for particle aggregation. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral absorption by utilizing lipid absorption pathways.[11] | Formulation complexity, potential for drug precipitation upon digestion of lipids. |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Rationale: This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid matrix with the drug molecularly dispersed.[19][26] This disrupts the drug's crystal lattice, leading to enhanced solubility.
-
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, copovidone, Soluplus®)[27]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
-
Procedure:
-
Dissolve a specific ratio of the drug and carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be pulverized and tested for its dissolution properties in the desired aqueous medium.
-
III. Understanding the Role of Excipients
The choice of excipients is critical for successfully formulating poorly soluble compounds. Excipients can enhance solubility through various mechanisms.[27][28]
Solubilization Mechanisms of Common Excipients:
Caption: Mechanisms of solubility enhancement by excipients.
Novel Excipients for Advanced Formulations:
In recent years, novel excipients have been developed to address the increasing challenge of poor solubility.
-
Apinovex™ polymers: These are high molecular weight polyacrylic acid excipients designed for creating stable amorphous solid dispersions with high drug loading capacities.[28][29][30]
-
Apisolex™ technology: This utilizes a poly(amino acid) based amphiphilic polymer to create nanosized micelles that can solubilize hydrophobic APIs for parenteral formulations, offering a biocompatible and biodegradable alternative to traditional excipients.[28][29][30][31]
By systematically applying the principles and techniques outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound derivatives, enabling more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-(4-chloro-phenyl)-5H-pyrrolo[2,3-b]pyrazine | C12H8ClN3 | CID 58001700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jddtonline.info [jddtonline.info]
- 20. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. jopcr.com [jopcr.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. japsonline.com [japsonline.com]
- 27. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 28. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 31. pharmtech.com [pharmtech.com]
Technical Support Center: Regioselectivity in 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Reactions
Welcome to the technical support center for navigating the complexities of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile scaffold. Here, we address the common regioselectivity challenges encountered during C-C and C-N bond-forming reactions and provide troubleshooting strategies rooted in mechanistic principles.
Introduction: The Duality of this compound
This compound, a 7-azaindole analog, is a privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors.[1] Its synthetic utility is, however, complicated by the presence of two key reactive sites: the acidic N-H proton of the pyrrole ring and the electrophilic C2-carbon bearing a chlorine atom. This duality often leads to a competition between N-H functionalization (alkylation, arylation) and C-Cl cross-coupling reactions, posing significant regioselectivity challenges. Understanding the factors that govern the reactivity at each site is paramount for successful and predictable synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Suzuki-Miyaura coupling on unprotected this compound, but I am getting a complex mixture of products and low yield of the desired C2-arylated product. What is happening?
A1: This is a classic regioselectivity issue with this scaffold. The acidic N-H of the pyrrole moiety can compete with the C-Cl bond for reaction with the palladium catalyst and base. The N-H proton of pyrrole has a pKa of approximately 17, making it susceptible to deprotonation by the bases commonly used in Suzuki-Miyaura reactions (e.g., K₂CO₃, Cs₂CO₃). This can lead to several undesired reaction pathways:
-
N-Arylation: The deprotonated pyrrole nitrogen can undergo a Buchwald-Hartwig-type N-arylation with the aryl boronic acid, leading to the N-arylated isomer.
-
Catalyst Inhibition: The anionic pyrrolide can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle intermediates.
-
Homocoupling: The reaction conditions might promote the homocoupling of your boronic acid.
To favor C2-arylation, it is highly recommended to protect the pyrrole nitrogen.
Q2: What is the best protecting group for the pyrrole nitrogen of this compound?
A2: The choice of protecting group depends on the downstream reaction conditions and the desired deprotection strategy. Here are some commonly employed and effective protecting groups:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Advantages |
| Phenylsulfonyl (SO₂Ph) | Phenylsulfonyl chloride, Base (e.g., NaH) | Strong base (e.g., NaOH, LiOH) or TBAF | Robust, withstands many cross-coupling conditions. |
| Triisopropylsilyl (TIPS) | TIPSCl, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | Easily removed under mild conditions. |
| Trityl (Tr) | Trityl chloride, Base (e.g., Et₃N) | Mild acid (e.g., TFA) | Bulky group that can offer steric hindrance. |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | SEMCl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) or strong acid | Stable to a wide range of conditions. |
For most palladium-catalyzed cross-coupling reactions, a phenylsulfonyl or SEM group provides a good balance of stability and ease of removal.
Q3: I want to selectively perform an N-alkylation without touching the C2-chloro group. Is this feasible?
A3: Yes, selective N-alkylation is generally more straightforward than selective C-Cl functionalization on the unprotected scaffold. The N-H is more acidic and nucleophilic than the C-Cl is electrophilic under typical alkylating conditions.
To achieve selective N-alkylation:
-
Use a strong base that is not typically used in cross-coupling reactions, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF.
-
Employ a suitable alkylating agent (e.g., alkyl halide or tosylate).
-
Keep the reaction temperature as low as possible to minimize side reactions.
This approach favors the deprotonation of the pyrrole nitrogen and subsequent nucleophilic attack on the alkylating agent, leaving the C2-chloro position intact.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling of N-Protected this compound
This is a common problem when dealing with electron-deficient heteroaryl chlorides. The C-Cl bond at the C2 position is less reactive than corresponding bromides or iodides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Recommendation: Employ catalyst systems known for high activity with aryl chlorides. Bulky, electron-rich phosphine ligands are necessary to facilitate the rate-limiting oxidative addition step.
-
Catalyst/Ligand Screening Recommendations:
Catalyst Precursor Ligand Base Solvent Temperature (°C) Notes Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100-110 A robust system for many heteroaryl chlorides. Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 100 Effective for sterically hindered substrates. | PdCl₂(dppf) | Cs₂CO₃ | DME | 80-90 | A common starting point for screening. |
-
-
Base Optimization: The choice of base can significantly impact the reaction outcome.
-
Recommendation: If you observe side reactions or incomplete conversion, screen different bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are good starting points. Stronger bases like t-BuONa can sometimes be effective but may also lead to decomposition.
-
-
Solvent System: The polarity of the solvent can influence catalyst activity and substrate solubility.
-
Recommendation: Aprotic polar solvents like dioxane, DME, or toluene are commonly used. The addition of water can sometimes be beneficial, especially with phosphate bases.
-
-
Temperature: Higher temperatures are often required for activating C-Cl bonds.
-
Recommendation: If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Issue 2: Mixture of N-arylated and C2-arylated products in Buchwald-Hartwig Amination on Unprotected this compound
This is a direct consequence of the competing reactivity of the N-H and C-Cl sites under Buchwald-Hartwig conditions.
Decision Tree for Regioselective Functionalization:
Caption: Decision tree for regioselective functionalization.
Solutions for Selective C2-Amination:
-
Protect the Pyrrole Nitrogen: This is the most reliable strategy. Protect the N-H with a suitable group (e.g., phenylsulfonyl, SEM) as described in the FAQs. Once protected, the C2-chloro position is the only remaining site for cross-coupling.
-
Ligand and Base Selection for Unprotected Substrate (Advanced): In some cases, careful selection of the catalyst system can favor C-Cl amination even with the unprotected N-H.
-
Rationale: The choice of ligand and base can influence the relative rates of N-H deprotonation and oxidative addition at the C-Cl bond. A less basic but highly active catalyst system might favor the C-Cl pathway.
-
Recommendation: This approach requires extensive screening and is less predictable than the protection strategy. Start with bulkier, electron-rich ligands like XPhos or SPhos and a milder base like K₃PO₄.
-
Experimental Protocols
Protocol 1: N-Protection of this compound with Phenylsulfonyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add phenylsulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2
-
To a microwave vial, add N-protected this compound (1.0 eq), aryl boronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed dioxane (0.1 M).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
References
Technical Support Center: Catalyst Selection for 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. As a 7-azaindole bioisostere, this molecule presents unique difficulties due to its electron-deficient pyrazine ring and the presence of multiple nitrogen atoms, which can act as catalyst poisons.[1][2]
This document moves beyond simple protocols to explain the fundamental principles behind catalyst and condition selection. Our goal is to empower you to troubleshoot effectively and optimize your reactions for success.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when planning a cross-coupling strategy for this compound.
Q1: My primary goal is a C-N bond formation (Buchwald-Hartwig amination). The reaction is sluggish and I'm observing significant hydrodehalogenation. What is the likely cause?
This is a classic problem when coupling electron-deficient heteroaryl chlorides. The primary culprits are often catalyst deactivation and a competing side reaction, β-hydride elimination, which leads to your hydrodehalogenation byproduct.[3][4] The electron-deficient nature of the pyrazine ring can make the palladium-amido intermediate more susceptible to this pathway.
Immediate Actions:
-
Switch to a Bulkier Ligand: Employing sterically demanding, electron-rich biaryl phosphine ligands is critical. Ligands like RuPhos or BrettPhos are specifically designed to accelerate the rate of reductive elimination (the desired C-N bond formation), thereby outcompeting the β-hydride elimination pathway.[4]
-
Re-evaluate Your Base: While strong alkoxides like NaOtBu are common, they can sometimes promote side reactions. Consider screening a carbonate base like Cs₂CO₃ or a phosphate base like K₃PO₄, which can offer a milder reaction environment while still being effective.[5][6]
-
Consider N-H Protection: The unprotected N-H on the pyrrole ring can be deprotonated by the strong base, potentially complicating the reaction. While many couplings can be achieved on the unprotected core, if issues persist, protecting the pyrrole nitrogen with a group like SEM or Trityl can provide a cleaner reaction profile.[7][8]
Q2: I am attempting a Suzuki-Miyaura coupling to form a C-C bond, but I see no conversion, and I'm recovering my starting material. What's wrong?
Failure of a Suzuki coupling with a heteroaryl chloride points to two primary issues: inefficient oxidative addition or catalyst deactivation.[9][10] The C-Cl bond is inherently less reactive than C-Br or C-I, and the nitrogen atoms of the pyrrolopyrazine core are excellent ligands for palladium, leading to the formation of inactive, off-cycle complexes.[1][2]
Immediate Actions:
-
Upgrade Your Ligand: Standard ligands like PPh₃ are often ineffective for this substrate.[9][11] You need a highly active catalyst system. Use bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos. These ligands promote the difficult oxidative addition step and stabilize the palladium center, preventing deactivation.[9][12]
-
Ensure Rigorous Inert Conditions: Oxygen can rapidly oxidize and deactivate the active Pd(0) catalyst, resulting in the formation of palladium black.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10]
-
Check Your Boronic Acid Quality: Boronic acids can degrade over time, especially if they are heterocyclic. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[10] Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
Q3: Which palladium precatalyst should I use? Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle?
For challenging substrates like this compound, using a well-defined, pre-formed palladium precatalyst is highly recommended.[4]
-
Pd(OAc)₂ / Pd₂(dba)₃: These are common and inexpensive Pd(II) and Pd(0) sources, respectively. However, they require in situ activation to form the active L-Pd(0) species. This activation step can be inefficient and inconsistent, leading to reproducibility issues.[6]
-
Pre-formed Palladacycle Precatalysts (e.g., G3/G4 Palladacycles): These are air- and moisture-stable Pd(II) complexes that incorporate the desired phosphine ligand. They are designed to rapidly and quantitatively generate the active L-Pd(0) catalyst upon exposure to a base in the reaction mixture.[6] This leads to more reliable and reproducible results, especially at low catalyst loadings.
Recommendation: Start with a pre-formed palladacycle that incorporates the ligand of your choice (e.g., SPhos-Pd-G4 for Suzuki, RuPhos-Pd-G4 for Buchwald-Hartwig). This will give you the highest chance of success and eliminate catalyst activation as a variable during troubleshooting.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion
When your reaction stalls or fails to initiate, a systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Detailed Analysis of Causes:
-
Catalyst Deactivation by Nitrogen Coordination: The most significant challenge with the this compound core is catalyst poisoning. The Lewis basic nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center, forming catalytically inactive complexes.[1][2]
-
Solution: The use of bulky phosphine ligands is non-negotiable. Ligands like SPhos, XPhos, RuPhos, and BrettPhos create a sterically hindered pocket around the palladium atom. This steric bulk physically impedes the coordination of the pyrazine nitrogen, allowing the catalytic cycle to proceed.[1][12]
-
-
Slow Oxidative Addition: The Carbon-Chlorine bond is strong and less reactive towards Pd(0) insertion compared to bromide or iodide.[13] This is often the rate-limiting step.
-
Solution: Electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and promoting its "attack" on the C-Cl bond. This is another reason why electron-rich dialkylbiaryl phosphine ligands are the industry standard for coupling aryl chlorides.[9] Increasing the reaction temperature can also provide the necessary energy to overcome this activation barrier.[10]
-
-
Inefficient Transmetalation or Reductive Elimination: The transfer of the coupling partner to the palladium center (transmetalation) or the final bond-forming step (reductive elimination) can also be slow.
-
Solution: The choice of base is critical for activating the coupling partner, particularly for Suzuki reactions where it forms the more nucleophilic boronate species.[10] For Buchwald-Hartwig aminations, the base deprotonates the amine. The solvent also plays a key role; it must solubilize all components, including the inorganic base. Aprotic polar solvents like dioxane or toluene, sometimes with a small amount of water for Suzuki couplings, are standard choices.[14][15]
-
Problem 2: Formation of Significant Side Products
Observing new spots on your TLC or peaks in your LC-MS requires identifying the undesired reaction pathway to suppress it.
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond of your boronic acid by a proton source, replacing it with a C-H bond. It is often accelerated by high temperatures and strong bases.[10]
-
Mitigation:
-
Use milder bases like K₃PO₄ or Cs₂CO₃.
-
Convert the boronic acid to a more robust pinacol (BPin) or MIDA ester.
-
Run the reaction at the lowest temperature that affords a reasonable rate.
-
Use anhydrous conditions if the problem is severe.[10]
-
-
-
Hydrodehalogenation (General): This is the replacement of the chlorine atom with hydrogen, resulting in the 5H-pyrrolo[2,3-b]pyrazine byproduct. It can arise from β-hydride elimination in C-N couplings or from other catalyst decomposition pathways.[3][4]
-
Mitigation:
-
For C-N Couplings: Use bulky ligands (e.g., BrettPhos) that favor reductive elimination.[4]
-
General: Ensure your reaction is free of trace acids or water that can serve as proton sources. Re-purify solvents if necessary.
-
-
-
Homocoupling (Suzuki/Heck): This results in the dimerization of your boronic acid (Suzuki) or the pyrrolopyrazine starting material. It's often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective solution. Ensure a robust inert atmosphere is maintained throughout the reaction.[1]
-
Recommended Starting Conditions & Protocols
The following tables provide validated starting points for your experiments. These are general guidelines and may require optimization for your specific coupling partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1: Standard | Condition 2: High-Activity | Notes |
| Pd Precatalyst | Pd(dppf)Cl₂ | SPhos Pd G4 | G4 precatalyst is preferred for consistency and high activity.[6] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | If using Pd₂(dba)₃, use a 1:2 Pd:Ligand ratio. |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Start higher and reduce once the reaction is optimized. |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a robust, effective choice. Cs₂CO₃ is more soluble.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | The small amount of water is often crucial for transmetalation.[10] |
| Temperature | 90-110 °C | 80-100 °C | Higher temperatures may be needed but can increase side reactions. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1: Standard | Condition 2: For Hindered Amines | Notes |
| Pd Precatalyst | Xantphos Pd G4 | RuPhos Pd G4 | RuPhos and BrettPhos ligands excel with challenging substrates.[4] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | These ligands minimize hydrodehalogenation side products.[4] |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | Precatalysts allow for lower, more efficient loadings. |
| Base | NaOtBu (1.5-2 equiv.) | LHMDS (1.5-2 equiv.) | Carbonate bases (Cs₂CO₃) can be used for base-sensitive substrates.[6] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME | Solvents must be strictly anhydrous for these strong bases.[6] |
| Temperature | 90-110 °C | 90-110 °C | Pyridine-like substrates often require elevated temperatures.[4] |
General Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki coupling.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium precatalyst (e.g., SPhos Pd G4, 1-5 mol%).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[10]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. After completion (typically 2-24 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Group Strategies for 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Welcome to the technical support guide for navigating the complexities of protecting group strategies for 2-chloro-5H-pyrrolo[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the synthesis of derivatives of this valuable heterocyclic scaffold. The pyrrolo[2,3-b]pyrazine core, a 7-azaindole isostere, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3]
The strategic use of protecting groups on the pyrrole nitrogen (N-5) is paramount for achieving desired chemical transformations on other parts of the molecule. A temporary protecting group modifies the reactivity of the pyrrole nitrogen, preventing unwanted side reactions and often directing the regioselectivity of subsequent steps.[4] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I am starting a new synthesis with this compound. Which N-protecting group should I choose?
A1: The selection of an appropriate protecting group is critical and depends on the planned downstream reaction conditions. There is no single "best" protecting group; the choice involves a trade-off between stability and ease of removal. Here is a breakdown of common choices and their applications:
-
For enhanced stability and electron withdrawal: Sulfonyl protecting groups like p-toluenesulfonyl (Tosyl, Ts) or benzenesulfonyl (Bs) are excellent choices. Their electron-withdrawing nature deactivates the pyrrole ring, increasing its stability and allowing for more controlled reactions.[5] They are particularly useful when performing reactions on the pyrazine ring.
-
For acid-labile deprotection: The tert-butoxycarbonyl (Boc) group is a standard choice when you require mild acidic conditions for deprotection (e.g., using trifluoroacetic acid, TFA).[6][7] This is advantageous if your molecule contains acid-sensitive functional groups that are stable to the basic conditions needed for sulfonyl group removal.
-
For oxidative or strong acid cleavage: The p-methoxybenzyl (PMB) group offers flexibility as it can be removed under oxidative conditions (e.g., with DDQ or CAN) or with strong acids.[8][9][10] This provides an orthogonal deprotection strategy if other protecting groups in your molecule are sensitive to standard acidic or basic conditions.
-
For directing metallation: Bulky silyl groups like triisopropylsilyl (TIPS) can be employed to direct ortho-lithiation to specific positions, although this is more commonly documented for other azaindole isomers.[2]
-
For dual protection and activation: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can serve a dual role. Besides protecting the nitrogen, it can also activate the 4-position of the 7-azaindole scaffold for nucleophilic aromatic substitution.[1][11][12]
Below is a decision-making workflow to aid in your selection:
Caption: Decision workflow for selecting an N-protecting group.
Troubleshooting Guides
Issue 1: Low Yield During N-Tosylation
Question: I am trying to protect this compound with tosyl chloride but am getting a low yield of the desired product, 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. What could be the issue?
Answer: Low yields in N-tosylation of pyrrolo[2,3-b]pyrazines are often due to incomplete deprotonation of the pyrrole nitrogen or suboptimal reaction conditions. The pKa of the N-H proton is a key factor.
Common Causes & Solutions:
-
Insufficiently Strong Base: The pyrrole N-H is weakly acidic. A relatively strong base is required for complete deprotonation.
-
Solution: Sodium hydride (NaH) is a common and effective choice. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation. The reaction should be performed in an anhydrous aprotic solvent like DMF or THF.
-
-
Reaction Temperature: The reaction kinetics can be slow at lower temperatures.
-
Solution: Start the deprotonation at 0 °C to control the initial reaction with NaH. After the addition of tosyl chloride, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.
-
-
Moisture in the Reaction: NaH reacts violently with water, and any moisture will consume the base and reduce the yield.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Detailed Protocol for N-Tosylation:
-
To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under N₂, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Difficulty in Deprotecting the SEM Group
Question: I am having trouble removing the SEM protecting group from my this compound derivative. The standard conditions are not working well.
Answer: SEM deprotection can indeed be challenging, and the outcome is often substrate-dependent. While fluoride sources (like TBAF) or acidic conditions are standard, side reactions or incomplete conversion can occur.[13]
Common Causes & Solutions:
-
Steric Hindrance: If the molecule is sterically congested around the SEM group, this can hinder access for the deprotection reagent.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a less hindered fluoride source if possible.
-
-
Ineffective Acidic Cleavage: Strong acids like neat TFA can sometimes lead to decomposition or unwanted side reactions, especially with electron-rich aromatic systems.[13]
-
Solution: A two-stage approach can be more effective. First, treat with neat TFA at room temperature. After a few hours, carefully add an aqueous base (like NaHCO₃) and stir for an extended period. This can help hydrolyze an intermediate and release the free N-H.[13]
-
Troubleshooting Deprotection Conditions:
| Condition | Reagents & Solvent | Temperature | Potential Issues |
| Fluoride-mediated | TBAF (1M in THF) | Room Temp to 60 °C | Slow reaction; may require elevated temperatures. |
| Acid-mediated (Standard) | TFA in CH₂Cl₂ | 0 °C to Room Temp | Incomplete reaction or decomposition. |
| Acid-mediated (Two-Stage) | 1. Neat TFA2. aq. NaHCO₃ | 1. Room Temp2. Room Temp | Can be more effective for stubborn substrates.[13] |
Issue 3: Unexpected Side Reaction During Suzuki Coupling of a Boc-Protected Derivative
Question: I am performing a Suzuki coupling on N-Boc-protected this compound and observing a significant amount of a de-Boc'd side product. How can I prevent this?
Answer: The Boc group is known to be labile under certain cross-coupling conditions, particularly with some palladium catalysts and basic conditions used in Suzuki reactions.
Common Causes & Solutions:
-
Base-Mediated Deprotection: The basic conditions (e.g., K₂CO₃, Cs₂CO₃) required for the Suzuki coupling can lead to partial or complete removal of the Boc group.
-
Solution: Use a milder base if the coupling still proceeds efficiently. Alternatively, consider switching to a more robust protecting group like Tosyl if the subsequent steps allow for its removal conditions.
-
-
Lewis Acidity of the Palladium Catalyst: Some palladium catalysts can act as Lewis acids and facilitate Boc group cleavage.
-
Solution: Screen different palladium catalysts and ligand combinations. For instance, catalysts that are effective under milder conditions may be preferable.
-
Recommended Protocol to Minimize Deboc-Protection:
-
Degas a mixture of N-Boc-2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a mild base like K₃PO₄ (2.0-3.0 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture like dioxane/water.
-
Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor closely by LC-MS. Avoid excessively high temperatures or prolonged reaction times.
-
Once the starting material is consumed, cool the reaction, and proceed with the workup.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Target Validation of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Derivatives
Introduction: The 7-azaindole scaffold, specifically the 5H-pyrrolo[2,3-b]pyrazine core, is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure. Its derivatives are integral to a multitude of kinase inhibitors, including approved drugs like Tofacitinib and Ruxolitinib, which target the Janus kinase (JAK) family. The starting material, 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, is therefore a critical precursor for developing novel therapeutics aimed at a range of targets, from JAKs to receptor tyrosine kinases like EGFR and FGFR.
However, synthesizing a novel derivative is merely the first step. The subsequent, crucial phase is rigorous target validation—a systematic process to confirm that the molecule interacts with its intended biological target and elicits the desired downstream functional effect. This guide provides a comprehensive framework for academic and industry researchers to conduct robust target validation studies on novel compounds derived from the this compound scaffold. We will explore a multi-tiered, self-validating experimental approach, moving from direct biophysical interaction to cellular target engagement and phenotypic outcomes.
Part 1: Primary Target Engagement & Biophysical Characterization
The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the synthesized compound and its purified putative target protein, typically a kinase. This stage provides quantitative data on binding affinity, kinetics, and thermodynamics, forming the basis for all subsequent cellular studies.
Initial Screen: In Vitro Kinase Inhibition & Profiling
Given the scaffold's prevalence in kinase inhibitors, the logical starting point is to assess the compound's ability to inhibit the enzymatic activity of its intended kinase target. A common and effective method is a competitive displacement assay or a direct enzymatic assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. An inhibitor will reduce the amount of ADP generated.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the purified target kinase (e.g., JAK1), the kinase-specific substrate peptide, and ATP at its Km concentration.
-
Compound Addition: Add the test compound (derived from this compound) across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a known inhibitor as a positive control (e.g., Tofacitinib for JAK1) and DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Trustworthiness Check: The inclusion of both positive (known inhibitor) and negative (vehicle) controls is essential. A robust Z'-factor for the assay plate confirms the reliability of the screening data.
Gold-Standard Validation: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction (binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a label-free, solution-based format.
Experimental Protocol: ITC for Compound-Kinase Interaction
-
Sample Preparation: Dialyze the purified target kinase and the test compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch artifacts.
-
Instrument Setup: Thoroughly clean the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC). Set the experimental temperature, typically 25°C.
-
Loading: Load the kinase solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the kinase solution while stirring.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
Kinetic Analysis: Surface Plasmon Resonance (SPR)
SPR provides real-time data on the kinetics of a binding event, measuring the association rate (k_on) and dissociation rate (k_off) of the compound-target interaction. The equilibrium dissociation constant (K_D) can be calculated from the ratio of these rates (k_off/k_on).
Experimental Protocol: SPR for Compound-Kinase Kinetics
-
Chip Preparation: Covalently immobilize the purified kinase onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.
-
System Priming: Prime the SPR instrument (e.g., a Cytiva Biacore) with running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject the test compound (analyte) at various concentrations over the sensor surface for a set association time.
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the compound from the immobilized kinase.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: The binding events cause a change in the refractive index at the surface, which is measured in resonance units (RU). Fit the resulting sensorgrams (RU vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
Comparative Data Summary for In Vitro Methods
| Technique | Primary Output | Key Advantage | Considerations |
| Kinase Assay (ADP-Glo) | IC50 (Functional Inhibition) | High-throughput; measures functional impact | Indirect measure of binding; requires active enzyme |
| Isothermal Titration Calorimetry (ITC) | K_D, ΔH, ΔS, Stoichiometry | Gold-standard thermodynamics; label-free | Requires larger amounts of pure protein |
| Surface Plasmon Resonance (SPR) | K_D, k_on, k_off | Real-time kinetic data | Requires protein immobilization, which can affect activity |
Part 2: Cellular Target Engagement & Functional Impact
Confirming a direct biophysical interaction is necessary, but not sufficient. A successful drug candidate must engage its target within the complex milieu of a living cell. This section outlines methods to verify target engagement in a cellular context and to link this engagement to a downstream biological consequence.
Direct Proof of Intracellular Binding: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying and quantifying drug binding to its target protein in intact cells or tissues.[1][2] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[1][3][4] This change in thermal stability provides direct evidence of target engagement in a physiological setting.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture an appropriate cell line (e.g., a human cell line where the target kinase is endogenously expressed) and treat with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. One aliquot should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]
-
Protein Analysis: Transfer the supernatant (soluble fraction) to a new tube. Quantify the protein concentration and prepare samples for Western blotting.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the target kinase. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to the right for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[4]
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow comparing vehicle and compound treatment.
Pathway Modulation: Phospho-Protein Western Blotting
If the target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies is a direct way to measure this functional consequence of target engagement.
Experimental Protocol: Analysis of Substrate Phosphorylation
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. If the pathway is activated by a growth factor, serum-starve the cells overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor or cytokine (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target's substrates.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][7]
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins (casein) that can cause high background.[6][7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
-
Diagram: Hypothetical JAK-STAT Signaling Pathway
Caption: Inhibition of JAK kinase blocks STAT phosphorylation.
Phenotypic Confirmation: Cell Viability & Proliferation Assays
The ultimate goal of a targeted therapeutic is to elicit a specific cellular phenotype, such as inhibiting the proliferation of cancer cells. Assays like the MTT assay measure the metabolic activity of cells, which serves as a proxy for their viability and proliferation.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a period relevant to the cell cycle (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8][9][10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8][11]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the insoluble formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of the solution on a plate reader, typically at a wavelength of 570 nm.[10]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary for Cellular Assays
| Technique | Primary Output | Key Question Answered | Alternative Compound (Example) |
| CETSA | Thermal Shift (ΔT_agg) | Does the compound bind its target inside the cell? | Tofacitinib (Known JAK Inhibitor) |
| Phospho-Western Blot | ↓ Substrate Phosphorylation | Does target binding inhibit its downstream signaling? | Ruxolitinib (Known JAK Inhibitor) |
| MTT Assay | GI50 / IC50 | Does pathway inhibition lead to the desired phenotype? | Tofacitinib / Ruxolitinib |
Conclusion and Integrated Strategy
The validation of a novel therapeutic candidate derived from this compound requires a multi-faceted, evidence-based approach. The journey begins with precise biophysical characterization (ITC, SPR) and functional enzymatic assays to establish a direct interaction and determine inhibitory potential. It then moves into the crucial cellular environment, using techniques like CETSA to provide unequivocal proof of target engagement in a living system. Finally, phospho-protein analysis and phenotypic assays connect this molecular interaction to a tangible biological outcome.
By systematically integrating these methods, researchers can build a robust and compelling validation cascade. Each step serves to validate the others, creating a cohesive narrative from molecule to cell. This rigorous process is fundamental to de-risking drug development projects and ensuring that only the most promising and well-characterized candidates advance toward clinical evaluation.
Diagram: Integrated Target Validation Workflow
Caption: A sequential workflow for robust target validation.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
The Emergence of 5H-pyrrolo[2,3-b]pyrazine Derivatives as Potent Kinase Inhibitors: A Comparative Analysis
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacological profiles is paramount. The 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a new generation of kinase inhibitors. This guide provides a comprehensive comparison of derivatives of this scaffold with established kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Core for Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine core, a fused heterocyclic system, has demonstrated significant potential as a scaffold for targeting a range of protein kinases. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity. Notably, 2-Chloro-5H-pyrrolo[2,3-b]pyrazine serves as a key synthetic intermediate, enabling the facile introduction of various functional groups to explore the chemical space around this promising core.[1]
Research has shown that derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold exhibit potent inhibitory activity against several key kinase families implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[2]
Comparative Analysis of Kinase Inhibitory Potency
To contextualize the performance of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors, a comparison with clinically approved drugs targeting the same kinase families is essential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers. Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown remarkable potency against FGFRs.[3][4][5]
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Compound 13 (5H-pyrrolo[2,3-b]pyrazine derivative) | FGFR1 | 3.0 | |
| Pemigatinib (Pemazyre®) | FGFR1 | <1 | [6][7] |
| Erdafitinib (Balversa®) | FGFR1 | 1.2 | [1][8] |
| Futibatinib (Lytgobi®) | FGFR1 | 1.5 | [5][6] |
| Compound 13 (5H-pyrrolo[2,3-b]pyrazine derivative) | FGFR2 | 15.0 | |
| Pemigatinib (Pemazyre®) | FGFR2 | <1 | [6][7] |
| Erdafitinib (Balversa®) | FGFR2 | 2.5 | [1][8] |
| Futibatinib (Lytgobi®) | FGFR2 | 1.4 | [5][6] |
| Compound 13 (5H-pyrrolo[2,3-b]pyrazine derivative) | FGFR3 | 4.0 | |
| Pemigatinib (Pemazyre®) | FGFR3 | <1 | [6][7] |
| Erdafitinib (Balversa®) | FGFR3 | 2.1 | [1][8] |
| Futibatinib (Lytgobi®) | FGFR3 | 1.6 | [5][6] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Certain 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as potent JAK inhibitors.[2]
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| 12b (5H-pyrrolo[2,3-b]pyrazine derivative) | JAK3 | 1.2 | [2] |
| Tofacitinib (Xeljanz®) | JAK3 | 1.0 | [9] |
| Baricitinib (Olumiant®) | JAK3 | >400 | [10] |
| Ritlecitinib (Litfulo®) | JAK3 | 33.1 | [9][11] |
| 12b (5H-pyrrolo[2,3-b]pyrazine derivative) | JAK1 | 130 | [2] |
| Tofacitinib (Xeljanz®) | JAK1 | 112 | [9] |
| Baricitinib (Olumiant®) | JAK1 | 5.9 | [10] |
| 12b (5H-pyrrolo[2,3-b]pyrazine derivative) | JAK2 | 200 | [2] |
| Tofacitinib (Xeljanz®) | JAK2 | 20 | [9] |
| Baricitinib (Olumiant®) | JAK2 | 5.7 | [10] |
Key Signaling Pathways
Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and development.
FGFR Signaling Pathway
Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][12][13]
Caption: Simplified FGFR signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways including the RAS-MAPK and PI3K-AKT cascades, promoting cell motility, invasion, and proliferation.[14][15][16][17]
References
- 1. Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. FGFR Inhibitors Market Set to Surge by 2034 as Targeted Cancer Therapies Transform Treatment Paradigms | DelveInsight [prnewswire.com]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Motif in Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine allows it to function as a bioisostere, interacting with biological targets that recognize the native purine ring system. The introduction of a chlorine atom at the 2-position of this scaffold creates 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate and pharmacophore that has been extensively explored in the development of potent and selective kinase inhibitors for various therapeutic areas, particularly oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this chlorinated scaffold, with a focus on how substitutions at different positions of the pyrrolo[2,3-b]pyrazine core influence their biological activity.
The Strategic Importance of the 2-Chloro Substituent
The chlorine atom at the 2-position of the 5H-pyrrolo[2,3-b]pyrazine core is not merely a placeholder but a strategic functional group that serves multiple purposes in drug design. It significantly influences the electronic properties of the pyrazine ring, enhancing its interaction with the hinge region of kinase domains. Furthermore, the 2-chloro group acts as a versatile synthetic handle, allowing for a diverse range of nucleophilic substitution reactions. This enables the introduction of various side chains and functional groups, facilitating the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on experimental data from published studies.
Substitutions at the 2-Position (Displacing the Chlorine)
The 2-position is a primary site for modification, where the chlorine atom is typically displaced by various nucleophiles, most commonly amines and ethers. This position often projects into the ATP-binding site of kinases, and modifications here are critical for achieving high potency.
A notable example is the development of Janus kinase 3 (JAK3) inhibitors. Researchers discovered that substituting the 2-chloro group with a phenyl ether moiety led to potent JAK3 inhibition.[1] Further exploration of this phenyl ether vector by introducing substituents on the phenyl ring was crucial for enhancing selectivity over other JAK isoforms.[1] For instance, the introduction of specific groups on the phenyl ring allowed for exploitation of subtle differences in the ATP-binding pockets of the JAK family kinases, leading to improved selectivity profiles.[1]
In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 2-position has been functionalized with groups that can form crucial hydrogen bonds with the kinase hinge region. The introduction of an acrylamide group at this position has been shown to lead to irreversible inhibitors, which can offer prolonged target engagement.[2]
Table 1: Comparison of Substitutions at the 2-Position and their Effect on Kinase Inhibition
| Compound ID | 2-Position Substituent | Target Kinase | Key Findings | Reference |
| 1a | Phenyl ether | JAK3 | Potent but non-selective JAK inhibitor | [1] |
| 1h | Substituted phenyl ether | JAK3 | Potent but non-selective JAK inhibitor | [1] |
| 12b | Specifically substituted phenyl ether | JAK3 | Potent and selective JAK3 inhibitor | [1] |
| 12d | Specifically substituted phenyl ether | JAK3 | Potent and selective JAK3 inhibitor | [1] |
| YAOYA Tech Cpd 11 | Acrylamide derivative | FGFR1, FGFR4 | Irreversible inhibitor with high potency | [2] |
Substitutions at the 5-Position (Pyrrole Nitrogen)
The N5-position of the pyrrolo[2,3-b]pyrazine core is another critical site for modification. Substituents at this position can modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can also influence target binding.
In the development of FGFR inhibitors, the introduction of a sulfonyl group at the N5-position was found to be beneficial for activity.[3][4] The nature of the group attached to the sulfonyl moiety was further optimized to enhance potency and selectivity. For example, replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine core, and subsequently adding a sulfonyl group at N5, dramatically increased the binding activity against FGFR1.[3][4]
The size and nature of the substituent at N5 can also impact the overall conformation of the molecule, influencing how it fits into the kinase active site.
Table 2: Impact of N5-Substitutions on FGFR1 Inhibition
| Compound Scaffold | N5-Substituent | FGFR1 Enzymatic Activity | Key Observation | Reference |
| 1H-pyrazolo[4,3-b]pyridine | - | Baseline | - | [3] |
| 5H-pyrrolo[2,3-b]pyrazine | H | Increased activity vs. pyrazolopyridine | Scaffold hopping improved activity | [3] |
| 5H-pyrrolo[2,3-b]pyrazine | Phenylsulfonyl | Dramatically increased activity | N5-sulfonylation is key for high potency | [4] |
Substitutions at the 7-Position
The 7-position of the 7-deazapurine scaffold offers another avenue for structural modification to enhance biological activity. While less explored in the context of the this compound core specifically for kinase inhibition in the provided search results, modifications at this position in the broader 7-deazapurine class have shown significant effects. For instance, in the development of irreversible FGFR inhibitors, a (3,5-dimethoxyphenyl)ethynyl group at the 7-position was a key feature of potent compounds.[2] This large, hydrophobic group can occupy a specific pocket in the kinase domain, contributing to both potency and selectivity.
Visualizing the Core Scaffold and Substitution Points
To better understand the structure-activity relationships, a clear visualization of the core scaffold and the key positions for modification is essential.
Caption: Key positions for substitution on the this compound scaffold.
Experimental Protocols
A crucial aspect of SAR studies is the reliable synthesis and biological evaluation of the designed analogs. The following provides a generalized experimental workflow for the synthesis and evaluation of these compounds.
General Synthetic Procedure for 2-Substituted 5H-pyrrolo[2,3-b]pyrazine Analogs
A common synthetic route involves the nucleophilic aromatic substitution of the 2-chloro group.
Caption: Generalized synthetic workflow for 2-substituted 5H-pyrrolo[2,3-b]pyrazine analogs.
Detailed Steps:
-
N5-Protection: The pyrrole nitrogen (N5) is often protected to prevent side reactions and to introduce a desired substituent. This can be achieved by reacting the starting material with a suitable sulfonyl chloride or other protecting group in the presence of a base like sodium hydride in an aprotic solvent such as DMF.[4]
-
Nucleophilic Substitution: The N5-protected this compound is then reacted with a nucleophile (e.g., a substituted aniline or phenol) to displace the chlorine atom at the 2-position. This reaction is often catalyzed by a palladium catalyst or carried out under thermal conditions.
-
Deprotection/Final Modification: If the N5-protecting group is not the desired final substituent, it is removed under appropriate conditions. Further modifications at other positions can also be carried out at this stage.
In Vitro Kinase Inhibition Assay
The biological activity of the synthesized compounds is typically evaluated using in vitro kinase inhibition assays.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The compounds are incubated with the purified target kinase enzyme, a suitable substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) in an appropriate buffer.
-
Detection: The extent of the kinase reaction (substrate phosphorylation) is measured. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP consumed.
-
Data Analysis: The kinase activity is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of the compound required to inhibit 50% of the kinase activity and is a measure of the compound's potency.
Conclusion
The this compound scaffold is a highly valuable platform for the design of novel kinase inhibitors. The strategic placement of the chlorine atom at the 2-position provides a versatile handle for synthetic elaboration, allowing for the fine-tuning of inhibitor properties. Structure-activity relationship studies have demonstrated that modifications at the 2-, 5-, and 7-positions are critical for achieving high potency and selectivity. By systematically exploring the chemical space around this privileged core, researchers can continue to develop new and effective therapeutic agents targeting a range of kinases implicated in human diseases.
References
- 1. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5H-pyrrolo[2,3-b]pyrazine Derivatives as Kinase Inhibitors
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, giving rise to a new generation of inhibitors targeting key oncogenic drivers. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, with a particular focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that bridges the crucial gap between benchtop assays and preclinical animal models.
Introduction to the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a nitrogen-containing heterocyclic system that has demonstrated significant potential as a kinase inhibitor. Its structural features allow for strategic modifications that can enhance potency and selectivity against various kinases.[1][2] Notably, this scaffold has been successfully employed in the development of potent inhibitors of FGFR, a family of receptor tyrosine kinases frequently dysregulated in a variety of cancers.[1][3][4] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic event in numerous solid tumors, making it a compelling therapeutic target.[3][4] This guide will dissect the journey of representative 5H-pyrrolo[2,3-b]pyrazine derivatives from enzymatic and cellular assays to their performance in preclinical cancer models.
In Vitro Efficacy: From Enzyme to Cell
The initial assessment of any potential kinase inhibitor lies in its in vitro activity. This is typically a two-tiered approach: evaluating direct enzymatic inhibition and subsequently assessing the compound's effect on cancer cell proliferation.
Enzymatic Assays: Gauging Target Engagement
Enzymatic assays are the first-line screening method to determine the direct inhibitory effect of a compound on its target kinase. These assays measure the ability of the compound to block the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for potency in these assays.
A study by Xiong et al. (2018) provides a clear example of this process in the development of 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors.[1] Their work showcases a structure-guided design approach to optimize the scaffold for FGFR1 inhibition. The table below summarizes the enzymatic activity of key compounds from their study.
| Compound | Structure | FGFR1 Enzymatic IC50 (nM) |
| 9 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | >90% inhibition at 1 µM |
| 13 | 5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 0.6 |
| 27 | N/A | 1.1 |
| 28 | N/A | 1.3 |
| 29 | N/A | 0.8 |
Data sourced from Xiong et al., 2018.[1]
The data clearly demonstrates the potent FGFR1 inhibition achieved with specific substitutions on the 5H-pyrrolo[2,3-b]pyrazine core, with compound 13 exhibiting sub-nanomolar potency.[1]
Cellular Assays: Assessing Anti-proliferative Effects
While enzymatic activity is crucial, a compound's ability to inhibit cell proliferation is a more biologically relevant measure of its potential as a therapeutic agent. Cellular assays, such as the MTT or SRB assay, are used to determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (GI50 or IC50).
The same study by Xiong et al. evaluated their most potent compounds against the KG1 cell line, a human acute myeloid leukemia line known to be sensitive to FGFR inhibitors.
| Compound | FGFR1 Enzymatic IC50 (nM) | KG1 Cell Proliferation IC50 (nM) |
| 13 | 0.6 | 1.5 |
| 27 | 1.1 | 2.5 |
| 28 | 1.3 | 3.7 |
| 29 | 0.8 | 1.9 |
Data sourced from Xiong et al., 2018.[1]
A strong correlation between enzymatic and cellular activity is a positive indicator of on-target activity and good cell permeability. The low nanomolar IC50 values in the KG1 cell line for these compounds suggest that they effectively engage and inhibit FGFR signaling within a cellular context.[1]
The Crucial Transition: In Vivo Efficacy
The true test of a drug candidate's potential lies in its in vivo efficacy. This is where the complexities of a whole-organism system, including pharmacokinetics (PK) and pharmacodynamics (PD), come into play. A significant challenge in drug development is the often-observed disconnect between potent in vitro activity and a lack of efficacy in animal models.
A subsequent study on dimethoxybenzene FGFR inhibitors with the 5H-pyrrolo[2,3-b]pyrazine scaffold provides valuable insights into this transition, culminating in the evaluation of a lead compound, 35 , in a xenograft mouse model.[4]
In Vivo Xenograft Model: A Preclinical Proving Ground
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess the anti-tumor activity of a compound.
In the study by Xiong et al. (2019), the SNU-16 human gastric cancer cell line, which has an amplified FGFR2 gene, was used to establish xenograft tumors in mice.[4] The mice were then treated with compound 35 orally once daily.
Key In Vivo Efficacy Data for Compound 35:
| Treatment Group | Dose | Tumor Growth Inhibition | Observations |
| Vehicle | - | - | Progressive tumor growth |
| Compound 35 | 10 mg/kg | Significant suppression of tumor growth | No severe weight loss observed |
Data sourced from Xiong et al., 2019.[4]
The results demonstrated that compound 35 was effective in inhibiting tumor growth in a model with a known FGFR genetic alteration, providing strong evidence of its potential as a targeted therapeutic.[4]
Bridging the Gap: Correlating In Vitro and In Vivo Data
The successful translation of in vitro potency to in vivo efficacy for compound 35 highlights several key considerations for drug development professionals:
-
On-Target Potency: The sub-nanomolar enzymatic activity of the optimized compounds is a prerequisite for downstream success.
-
Cellular Activity: Potent inhibition of proliferation in a relevant cancer cell line confirms that the compound can penetrate cells and inhibit its target in a complex biological milieu.
-
Favorable Pharmacokinetics: While not detailed here, the selection of compound 35 for in vivo studies was also based on its favorable metabolic stability and pharmacokinetic profile.[4] This is a critical factor that often determines the success or failure of a drug candidate in preclinical models.
-
Targeted Patient Population: The use of a cancer cell line with a specific FGFR alteration (FGFR2 amplification in SNU-16) in the in vivo model underscores the importance of a biomarker-driven approach in targeted therapy.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
In Vitro Kinase Assay (Representative Protocol)
-
Reagents and Materials: Recombinant human FGFR1 kinase, ATP, substrate peptide, kinase buffer, 96-well plates, and detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Study (Representative Protocol)
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Cell Line: SNU-16 human gastric cancer cells.
-
Procedure:
-
Subcutaneously inject a suspension of SNU-16 cells into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., compound 35 at 10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizing the Science
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway leading to cancer cell proliferation.
In Vitro to In Vivo Drug Discovery Workflow
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion
The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a versatile and fruitful starting point for the development of potent kinase inhibitors, particularly against the FGFR family. The successful progression of derivatives from this class from highly potent enzymatic and cellular inhibitors to effective anti-tumor agents in preclinical models highlights the importance of a rigorous and systematic approach to drug discovery. The correlation between in vitro and in vivo data, while not always straightforward, can be strengthened by careful compound selection based on a holistic view of potency, selectivity, and pharmacokinetic properties. This guide serves as a testament to the power of medicinal chemistry and robust biological evaluation in the ongoing fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine Based Inhibitors
The 2-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors, demonstrating significant promise in targeting a range of kinases implicated in oncology and immunology. This guide provides an in-depth, comparative analysis of the off-target effects of inhibitors built upon this privileged scaffold. By synthesizing publicly available data and outlining robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor selectivity. Understanding the off-target profiles of these compounds is not merely an academic exercise; it is fundamental to predicting clinical efficacy, anticipating toxicities, and uncovering novel therapeutic opportunities through polypharmacology.
The Double-Edged Sword of Kinase Inhibition: On-Target Efficacy vs. Off-Target Liabilities
Kinase inhibitors have revolutionized the treatment of many diseases, particularly cancer. Their mechanism of action often involves competing with ATP for binding to the kinase's active site. However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding. These unintended interactions can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial, synergistic effects. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount. The this compound scaffold has been successfully employed to develop inhibitors for several key kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), Bruton's Tyrosine Kinase (BTK), and Focal Adhesion Kinase (FAK). This guide will dissect the known off-target profiles of representative inhibitors from these classes, providing a framework for comparative analysis.
Comparative Analysis of Off-Target Profiles
A thorough evaluation of off-target effects requires a systematic screening of inhibitors against a broad panel of kinases. While comprehensive, publicly available kinome-wide data for a wide range of this compound-based inhibitors remains limited, we can draw valuable insights from existing studies.
A Case Study: A Highly Potent 5H-pyrrolo[2,3-b]pyrazine-Based FGFR Inhibitor
A study by Xiong et al. (2018) provides a detailed look into a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR inhibitors.[1][2] One of the lead compounds, Compound 13 , serves as an excellent case study for understanding the selectivity of this scaffold.
Table 1: Kinase Selectivity Profile of Compound 13 (a 5H-pyrrolo[2,3-b]pyrazine FGFR Inhibitor)
| Kinase Target | Percent Inhibition at 1 µM | Primary Signaling Pathway | Potential Implication of Off-Target Inhibition |
| FGFR1 (On-Target) | >99% | RTK/MAPK, PI3K/AKT | Anticancer (intended effect) |
| c-Met | 98% | RTK/MAPK, PI3K/AKT | Potential for efficacy in c-Met driven tumors, but also potential for additive toxicity. |
| VEGFR2 | 96% | Angiogenesis | Potential anti-angiogenic effects, which could be beneficial in cancer, but also associated with toxicities like hypertension. |
| FLT3 | 91% | Hematopoiesis, Proliferation | Potential for efficacy in FLT3-mutated leukemias, but also risk of myelosuppression. |
| TrkA | 89% | Neuronal survival and differentiation | Potential for neurotoxicity or unintended effects on the nervous system. |
| TrkB | 85% | Neuronal survival and differentiation | Similar to TrkA, potential for neurological side effects. |
| KIT | 78% | Cell survival and proliferation | Potential for efficacy in KIT-driven cancers (e.g., GIST), but also risk of hematological toxicities. |
| PDGFRβ | 75% | Cell growth and division | Potential for anti-proliferative effects, but also risk of cardiovascular side effects. |
| Abl | 65% | Cell growth and proliferation | Potential for efficacy in CML, but also risk of off-target toxicities seen with Abl inhibitors. |
| LCK | 55% | T-cell signaling | Potential for immunosuppressive effects. |
| SRC | 45% | Cell growth, differentiation | Potential for broad anti-cancer effects, but also risk of various side effects. |
| Fyn | 42% | Neuronal signaling, immune response | Potential for complex effects on the nervous and immune systems. |
| Lyn | 38% | B-cell signaling | Potential for immunosuppressive effects. |
| Yes | 35% | Cell growth and differentiation | Similar to SRC, potential for broad cellular effects. |
| p38α | 25% | Inflammatory response | Potential for anti-inflammatory effects. |
| JNK1 | 15% | Stress response, apoptosis | Minimal inhibition at this concentration. |
| ERK1 | <10% | MAPK signaling | Highly selective against this key downstream kinase. |
Data adapted from Xiong, B. et al. (2018).[1][2]
Interpretation of Compound 13's Profile:
The data reveals that while Compound 13 is a highly potent FGFR1 inhibitor, it also demonstrates significant activity against other receptor tyrosine kinases (RTKs) like c-Met and VEGFR2, as well as the hematopoietic kinase FLT3. This "polypharmacology" could be a double-edged sword. The inhibition of VEGFR2 might contribute beneficially to an anti-angiogenic effect in cancer therapy. However, the off-target activities also raise potential concerns for toxicity, a common theme with multi-kinase inhibitors. The relatively lower inhibition of downstream kinases like ERK1 suggests a more targeted effect at the receptor level.
Other Kinase Targets of the Pyrrolo[2,3-b]pyrazine Scaffold
While detailed, comparative kinome scan data is not as readily available for other inhibitors from this class, the literature indicates their potential and highlights the need for such comprehensive profiling.
-
JAK3 Inhibitors: A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were developed as potent JAK3 inhibitors.[1][3] The authors noted that initial leads lacked selectivity against other JAK family members, but optimization led to improved JAK family and overall kinome selectivity.[1][3] This underscores the tunability of the scaffold for achieving selectivity.
-
BTK Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, a close analog, is actively pursued for BTK inhibitors. Given the structural similarity, it is plausible that this compound-based BTK inhibitors could be developed, and their off-target profiling against other TEC family kinases and SRC family kinases would be crucial.
-
FAK Inhibitors: The 7H-pyrrolo[2,3-d]pyrimidine core has been utilized to develop FAK inhibitors.[4] Off-target effects of FAK inhibitors are a known concern, and a full kinome scan is essential to de-risk such compounds.[5]
Experimental Methodologies for Assessing Off-Target Effects
To generate the kind of data presented above, rigorous and systematic experimental approaches are necessary. Here, we detail the methodologies for two gold-standard assays for determining kinase inhibitor selectivity and target engagement.
KINOMEscan® Competition Binding Assay
This biochemical assay is a high-throughput method to quantitatively measure the binding of a test compound to a large panel of kinases.
Causality Behind Experimental Choices: The KINOMEscan® assay is designed to provide a direct measure of binding affinity (Kd) rather than enzymatic inhibition (IC50). This is a crucial distinction, as IC50 values can be influenced by the ATP concentration in the assay, while Kd is a more fundamental measure of the interaction between the compound and the kinase. By using a competition binding format, the assay can be run under standardized conditions for a large number of kinases, allowing for a broad and comparable assessment of selectivity. The use of a DNA tag on the kinase and subsequent qPCR for detection provides a highly sensitive and quantitative readout.
Experimental Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, each fused to a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated in solution with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The amount of bound kinase is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction. These values can then be used to calculate a dissociation constant (Kd) for each kinase.
Experimental Workflow for KINOMEscan®
Caption: KINOMEscan® Competition Binding Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.
Causality Behind Experimental Choices: The key advantage of CETSA is that it assesses target engagement within intact cells or tissues, providing a more physiologically relevant measure of a compound's activity. Unlike biochemical assays that use purified proteins, CETSA accounts for factors like cell permeability, intracellular concentration, and the presence of endogenous binding partners. The choice of temperature range for the heat challenge is critical and must be optimized for each target protein to ensure that a measurable shift in thermal stability can be detected upon ligand binding. The use of specific antibodies for detection (e.g., via Western blot) allows for the analysis of the endogenous target protein without the need for genetic modification.
Experimental Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathways and Off-Target Implications
The off-target effects of this compound-based inhibitors can have significant implications for cellular signaling. The following diagrams illustrate the primary pathways of two major kinase targets of this scaffold and highlight potential nodes of off-target interaction.
FGFR Signaling Pathway
Caption: Simplified FGFR Signaling Pathway and Potential Off-Target Inhibition.
JAK/STAT Signaling Pathway
Caption: Simplified JAK/STAT Signaling Pathway and Potential Off-Target Inhibition.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and potent core for the development of kinase inhibitors targeting a range of therapeutically relevant kinases. As demonstrated with the FGFR inhibitor case study, compounds derived from this scaffold can exhibit complex off-target profiles. While this polypharmacology can sometimes be advantageous, it necessitates a thorough and early assessment of kinome-wide selectivity to mitigate the risk of adverse effects.
The lack of publicly available, comprehensive kinome scan data for many inhibitors based on this scaffold highlights a critical gap. For the rational design and clinical translation of the next generation of these inhibitors, systematic, head-to-head comparative profiling using standardized platforms like KINOMEscan® is essential. Furthermore, validating these biochemical findings with in-cell target engagement assays like CETSA will provide a more complete picture of how these compounds behave in a physiological context.
As our understanding of the human kinome and its intricate signaling networks continues to grow, so too will our ability to design more selective and effective kinase inhibitors. The this compound scaffold will undoubtedly continue to be a valuable tool in this endeavor, and a deep understanding of its off-target liabilities will be key to unlocking its full therapeutic potential.
References
- 1. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Scaffold Derivatives
This guide provides an in-depth analysis of the cross-reactivity profile of kinase inhibitors derived from the 2-Chloro-5H-pyrrolo[2,3-b]pyrazine scaffold. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This document serves as a technical resource for researchers, scientists, and drug development professionals to objectively assess the performance of this scaffold relative to other well-established kinase inhibitors. The insights herein are based on a synthesis of publicly available experimental data.
Introduction to the this compound Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its utility in developing inhibitors targeting various protein kinases.[1] This heterocyclic structure serves as a versatile backbone for ATP-competitive inhibitors, with derivatives showing activity against Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs), among others.[2][3] The selectivity of these inhibitors is a critical determinant of their therapeutic potential and research utility. This guide will delve into the kinome-wide selectivity of derivatives of this scaffold and compare them against established kinase inhibitors with varying selectivity profiles.
Comparative Cross-Reactivity Analysis
To provide a clear comparison, we will examine the selectivity of a highly potent FGFR inhibitor derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold (Compound 13 from a study by Jiang et al.) and contrast it with the well-characterized inhibitors Dasatinib (a multi-kinase inhibitor) and Gefitinib (a more selective EGFR inhibitor), as well as the notoriously promiscuous inhibitor, Staurosporine.
Data Presentation
The following table summarizes the kinase inhibition profiles of these compounds. The data for the 5H-pyrrolo[2,3-b]pyrazine derivative is presented as a percentage of inhibition at a given concentration, while data for the comparator compounds are presented as the number of kinases inhibited above a certain threshold from kinome-wide scans.
| Compound/Scaffold Derivative | Primary Target(s) | Number of Kinases Profiled | Key Off-Targets Inhibited (>50% inhibition at specified concentration) | Data Source |
| 5H-pyrrolo[2,3-b]pyrazine Derivative (Cpd 13) | FGFR1 | 50 | KDR (VEGFR2) | --INVALID-LINK--[2] |
| Dasatinib | BCR-ABL, SRC family | 456 | ABL1, SRC, LCK, EGFR, EPHA2, and numerous others | --INVALID-LINK--[4] |
| Gefitinib | EGFR | >400 | Limited off-targets at therapeutic concentrations | --INVALID-LINK-- |
| Staurosporine | Broad Spectrum | 442 | Majority of the kinome | --INVALID-LINK--[5] |
Interpretation of Comparative Data:
The 5H-pyrrolo[2,3-b]pyrazine derivative, Compound 13, demonstrates remarkable selectivity for its primary target, FGFR1, with significant inhibition also observed for KDR (VEGFR2).[2] This focused activity profile contrasts sharply with Dasatinib, which, while a potent inhibitor of BCR-ABL and SRC family kinases, also engages a wide array of other kinases.[4][6] This polypharmacology can contribute to both its efficacy in certain contexts and its side-effect profile.[7]
Gefitinib represents a more selective inhibitor, primarily targeting EGFR, which is reflected in its more manageable side-effect profile, although off-target effects can still occur.[8][9] At the extreme end of the spectrum is Staurosporine, a natural product that binds to the ATP-binding site of a vast number of kinases with high affinity, making it a useful research tool but unsuitable for therapeutic use due to its lack of selectivity.[5][10][11]
The data suggests that the 5H-pyrrolo[2,3-b]pyrazine scaffold can be modified to produce highly selective kinase inhibitors, a desirable characteristic for developing targeted therapies with a lower potential for off-target-related toxicity.
Experimental Methodologies for Cross-Reactivity Profiling
To ensure the trustworthiness of cross-reactivity data, robust and validated experimental protocols are essential. Here, we outline three key methodologies for profiling kinase inhibitor selectivity.
Kinome-Wide Binding Assays
These assays are a gold standard for assessing the selectivity of a kinase inhibitor across a large panel of kinases. A popular platform is the KINOMEscan™, which utilizes a competition-based binding assay.
Experimental Workflow: Kinome-Wide Binding Assay
Caption: Workflow for a kinome-wide binding assay.
Step-by-Step Protocol:
-
Kinase Panel Preparation: A large panel of human kinases is expressed and individually immobilized on a solid support.
-
Competition Binding: The test compound is incubated with the kinase panel in the presence of an ATP-site directed ligand that is tagged for detection.
-
Washing: Unbound compounds and ligands are washed away.
-
Quantification: The amount of tagged ligand remaining bound to each kinase is quantified, typically using qPCR or another sensitive detection method.
-
Data Analysis: The displacement of the tagged ligand by the test compound is used to calculate the binding affinity (e.g., Kd) or percent inhibition for each kinase in the panel.
Causality Behind Experimental Choices: This method directly measures the binding of the compound to the kinase, providing a comprehensive and unbiased view of its selectivity. The use of a large, representative panel of kinases is crucial for identifying potential off-targets.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality Behind Experimental Choices: CETSA® provides evidence of target engagement within the complex milieu of a living cell, which is more physiologically relevant than in vitro binding assays. This method can also be adapted to a high-throughput format to assess off-target engagement.
Phenotypic Screening
Phenotypic screening involves treating cells with a compound and observing changes in cellular phenotype, such as morphology, proliferation, or the expression of specific biomarkers. This approach can reveal the functional consequences of on- and off-target inhibition.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for a phenotypic screening campaign.
Step-by-Step Protocol:
-
Assay Development: A cell-based assay is developed that reports on a specific phenotype of interest (e.g., apoptosis, cell cycle arrest, neurite outgrowth).
-
Compound Treatment: A library of compounds, including the test compound and controls, is added to the cells.
-
Phenotypic Readout: After an incubation period, the cellular phenotype is assessed using methods such as high-content imaging, flow cytometry, or gene expression analysis.
-
Data Analysis: Quantitative data is extracted from the phenotypic readouts to identify "hit" compounds that induce the desired phenotype.
-
Target Deconvolution: For hit compounds with unknown mechanisms, further experiments are conducted to identify the molecular target(s) responsible for the observed phenotype.
Causality Behind Experimental Choices: Phenotypic screening is an unbiased approach that can identify compounds with novel mechanisms of action. By comparing the phenotypic "fingerprint" of a test compound to that of well-characterized inhibitors, it is possible to infer its likely on- and off-target effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of highly selective kinase inhibitors. As demonstrated by the analysis of its derivatives, this scaffold can be tailored to achieve a narrow spectrum of activity, a key attribute for minimizing off-target effects and improving the therapeutic index of drug candidates. The comparative analysis with broader-spectrum inhibitors like Dasatinib and the promiscuous Staurosporine highlights the importance of comprehensive cross-reactivity profiling in modern drug discovery. The integration of kinome-wide binding assays, cellular target engagement studies like CETSA®, and functional phenotypic screens provides a robust framework for characterizing the selectivity of novel kinase inhibitors and guiding their development into safe and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib or Imatinib: Final 5-Year Results From DASCERN Dr. Cortes ASH 2022 - OncologyTube [oncologytube.com]
- 8. Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib: an adverse effects profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Novel FGFR Inhibitors: The Case of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2] This family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) is tightly controlled in normal tissues. However, in a growing number of malignancies, genetic aberrations—including gene fusions, amplifications, and activating mutations—lead to constitutive activation of the FGFR axis.[2][3] This dysregulation transforms the pathway into a potent oncogenic driver in various cancers, including cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.[4][5][6]
The clinical success of targeted therapies has validated FGFR as a therapeutic target. Several potent and selective inhibitors have received FDA approval, offering new hope for patients with FGFR-driven cancers.[5][7] This guide provides a comprehensive framework for benchmarking a novel chemical entity, 2-Chloro-5H-pyrrolo[2,3-B]pyrazine , against established, clinically validated FGFR inhibitors. Our objective is to delineate a rigorous, multi-tiered experimental approach to characterize its potency, selectivity, and cellular efficacy, providing drug development professionals with a clear roadmap for preclinical evaluation.
The Benchmarks: A Profile of Leading FDA-Approved FGFR Inhibitors
To establish a meaningful comparison, we have selected a panel of well-characterized, FDA-approved FGFR inhibitors. These compounds represent the current standard of care and offer a robust baseline for evaluating novel candidates.
| Inhibitor | Brand Name | Mechanism of Action | Primary Target(s) | Key Indication(s) |
| Pemigatinib | Pemazyre® | ATP-competitive kinase inhibitor[8][9] | FGFR1, FGFR2, FGFR3[1][10] | Cholangiocarcinoma with FGFR2 fusions/rearrangements[4] |
| Erdafitinib | Balversa® | ATP-competitive kinase inhibitor[11][12] | Pan-FGFR (FGFR1, 2, 3, 4)[13][14] | Urothelial carcinoma with susceptible FGFR3 alterations[6] |
| Infigratinib | Truseltiq® | ATP-competitive kinase inhibitor[15][16] | FGFR1, FGFR2, FGFR3[17][18] | Cholangiocarcinoma with FGFR2 fusions/rearrangements[19] |
| Futibatinib | Lytgobi® | Irreversible covalent kinase inhibitor[20] | FGFR1, FGFR2, FGFR3, FGFR4[20][21] | Cholangiocarcinoma with FGFR2 fusions/rearrangements[21] |
Tier 1: Biochemical Potency and Selectivity Assessment
The foundational step in characterizing any new inhibitor is to determine its direct enzymatic activity against the target kinases. This is achieved through in vitro biochemical assays, which provide a clean, quantitative measure of potency (IC50).
Core Experiment: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[22] Its high sensitivity and broad dynamic range make it an industry standard for inhibitor profiling.[23]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and benchmark inhibitors (Pemigatinib, Erdafitinib) in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient for IC50 determination.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 2.5 µL of Kinase Reaction Buffer (containing recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme and the appropriate substrate, such as Poly(E,Y)4:1).
-
Add 25 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for each enzyme). The final reaction volume is 5 µL.[24]
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.[24]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Senior Scientist's Note: It is crucial to run this assay not only against the primary FGFR targets but also against a panel of related kinases (e.g., VEGFR2, PDGFR) to establish a selectivity profile. A highly selective compound minimizes the potential for off-target toxicities. Erdafitinib, for instance, has demonstrated binding to other kinases like VEGFR2 and KIT, which is important to consider in its overall profile.[13]
Data Presentation: Comparative Biochemical Potency (IC50, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental |
| Erdafitinib (Benchmark) | 1.2 | 2.5 | 5.7 | ~5 | >1000 |
| Pemigatinib (Benchmark) | 0.4 | 0.5 | 1.2 | 30 | >1000 |
| Infigratinib (Benchmark) | 1.1 | 1.0 | 2.0 | >100 | >1000 |
Note: Benchmark IC50 values are representative and compiled from literature.[13][15][20][26]
Tier 2: Cellular Activity and On-Target Engagement
While biochemical assays confirm direct enzyme inhibition, they do not account for cell permeability, target engagement in a complex cellular environment, or effects on downstream signaling. Cell-based assays are the essential next step to validate a compound's therapeutic potential.
Core Experiment 1: Cell Proliferation Assay
This assay measures the ability of an inhibitor to suppress the growth of cancer cell lines that are known to be dependent on FGFR signaling for their proliferation and survival.
-
Cell Line Selection:
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[29]
-
Treat the cells with a serial dilution of the test compound and benchmarks for 72 hours.
-
Add a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate for 1-4 hours.
-
Measure the absorbance on a microplate reader to quantify viable cells.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated controls.
-
Plot the data and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.
-
Core Experiment 2: Western Blot for Target Engagement
To confirm that the observed anti-proliferative effects are due to on-target FGFR inhibition, we must measure the phosphorylation status of key downstream signaling proteins. A reduction in phosphorylation serves as a direct biomarker of target engagement.
-
Cell Treatment and Lysis:
-
Seed an appropriate FGFR-dependent cell line (e.g., SNU-16) in 6-well plates.
-
Once the cells reach ~70-80% confluency, serum-starve them overnight to reduce basal signaling.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Stimulate the cells with a ligand like FGF2 for 10-15 minutes to robustly activate the pathway (except in lines with high basal activity).[27]
-
Wash cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors.[29]
-
-
Immunoblotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated FRS2α (p-FRS2α), total FRS2α, phosphorylated ERK1/2 (p-ERK), and total ERK.
-
Use an appropriate loading control (e.g., GAPDH or β-Actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.[29]
-
Senior Scientist's Note: A compelling result shows a dose-dependent decrease in the phosphorylation of FRS2α and ERK, while the total protein levels remain unchanged. This provides strong evidence that the compound is inhibiting the FGFR kinase activity within the cell and blocking the downstream MAPK signaling cascade.
Visualizing the Mechanism: The FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling cascade, highlighting the key nodes targeted by inhibitors and measured in the Western Blot assay.
References
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pemigatinib - Wikipedia [en.wikipedia.org]
- 5. ajmc.com [ajmc.com]
- 6. aacr.org [aacr.org]
- 7. researchgate.net [researchgate.net]
- 8. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. PEMAZYRE® | Mechanism of Action [hcp.pemazyre.com]
- 11. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 12. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 14. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 15. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. What is Infigratinib used for? [synapse.patsnap.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients - BJMO [bjmo.be]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. selleckchem.com [selleckchem.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Chloro-5H-pyrrolo[2,3-b]pyrazine: A Guide for Researchers
The bicyclic heteroaromatic scaffold of 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a cornerstone in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors. The targeted introduction of a chlorine atom at the 2-position yields 2-Chloro-5H-pyrrolo[2,3-b]pyrazine, a key intermediate that provides a reactive handle for further functionalization through various cross-coupling reactions. This guide offers a comparative analysis of the primary synthetic strategies to access this valuable building block, providing field-proven insights and experimental details to inform the choices of researchers, scientists, and drug development professionals.
Two principal synthetic paradigms emerge for the construction of this compound:
-
Route A: De Novo Synthesis from a Substituted Pyrazine Precursor. This strategy involves the initial preparation of a suitably functionalized pyrazine ring, followed by the annulation of the pyrrole ring.
-
Route B: Late-Stage Chlorination of a Pre-formed Pyrrolo[2,3-b]pyrazine Core. This approach focuses on the initial synthesis of the parent 5H-pyrrolo[2,3-b]pyrazine, with the introduction of the chloro substituent in a subsequent step.
This guide will delve into the intricacies of each route, presenting a critical evaluation of their respective advantages and limitations.
Route A: Building from a Pyrazine Foundation
The de novo synthesis from a pyrazine precursor is a convergent approach that allows for the early introduction of the desired chlorine atom. A key intermediate in this strategy is a 2-chloro-3-aminopyrazine derivative.
Diagram of Route A
A Comparative Guide to the Pharmacokinetic Profile of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting key enzymes in oncology and immunology, such as FGFR and JAK kinases.[1][2] The substitution pattern on this core nucleus is critical in defining not only the pharmacodynamic potency and selectivity but also the pharmacokinetic (PK) profile, which ultimately dictates the therapeutic potential of a drug candidate. This guide provides an in-depth comparison of the pharmacokinetic properties of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine derivatives, contextualized with established kinase inhibitors, and supported by detailed experimental methodologies.
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine core is a bioisostere of purine, enabling it to effectively compete with ATP for the kinase binding pocket.[3] The nitrogen atoms in the pyrazine ring act as crucial hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase domain.[4] The 2-chloro substituent serves as a versatile synthetic handle for introducing various moieties to explore the solvent-front region of the ATP-binding site, thereby modulating potency, selectivity, and physicochemical properties that influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide will dissect the key pharmacokinetic attributes of this chemical class, offering a comparative analysis to inform lead optimization strategies.
Comparative Pharmacokinetic Profiles
A comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. Here, we compare the available data for a representative 5H-pyrrolo[2,3-b]pyrazine derivative with the well-characterized pharmacokinetic profile of Tofacitinib, a successful JAK inhibitor possessing a related pyrrolo[2,3-d]pyrimidine scaffold.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | 5H-pyrrolo[2,3-b]pyrazine Derivative (Compound 13) | Tofacitinib (Comparator) | Debio 1347 (Comparator) |
| Primary Target(s) | FGFR | JAK1, JAK3 | FGFR1, 2, 3 |
| Oral Bioavailability (F) | Data not publicly available | ~74% (in humans)[5][6] | Orally bioavailable[1] |
| Time to Peak Plasma Concentration (Tmax) | Data not publicly available | 0.5 - 1 hour (in humans)[5] | Data not publicly available |
| Elimination Half-life (t½) | Data not publicly available | ~3 hours (in humans)[5][7] | Data not publicly available |
| Metabolism | Data not publicly available | Primarily hepatic (CYP3A4, CYP2C19)[6][7] | Data not publicly available |
| Excretion | Data not publicly available | ~80% renal, ~14% fecal (in humans)[7] | Data not publicly available |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Low clearance (1 µL/min/mg) | Data not publicly available | Data not publicly available |
| Cytochrome P450 Inhibition | Favorable (low inhibition) | Metabolized by CYPs, potential for DDIs[6] | Data not publicly available |
Analysis and Interpretation:
While comprehensive in vivo pharmacokinetic data for this compound derivatives is limited in the public domain, the available in vitro data for representative compounds, such as compound 13, is promising.[1] A low clearance in human liver microsomes suggests good metabolic stability, a critical factor for achieving adequate drug exposure in vivo.[1] The favorable cytochrome P450 inhibition profile further reduces the risk of drug-drug interactions.[1]
In comparison, Tofacitinib exhibits rapid absorption and a relatively short half-life, necessitating twice-daily dosing.[5] Its metabolism is well-understood, with major contributions from CYP3A4 and CYP2C19, highlighting the importance of assessing potential drug-drug interactions during development.[6][7] The high oral bioavailability of Tofacitinib sets a benchmark for orally administered kinase inhibitors.[5][6]
Debio 1347, an FGFR inhibitor, has been shown to be orally available and suitable for once-daily dosing, suggesting a more favorable pharmacokinetic profile in terms of dosing frequency compared to Tofacitinib.[1]
The goal for novel this compound derivatives would be to combine the high metabolic stability observed in vitro with high oral bioavailability and a half-life that allows for once-daily dosing, similar to the profile suggested for Debio 1347.
Key Pharmacokinetic Pathways and Relationships
The journey of a this compound derivative through the body can be visualized as a multi-step process. Understanding these interconnected pathways is essential for optimizing the drug-like properties of this chemical series.
Caption: Generalized ADME pathway for orally administered drugs.
Experimental Protocols
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential.
In Vitro Metabolic Stability in Human Liver Microsomes
Rationale: This assay provides an early assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver, primarily cytochrome P450s. A high metabolic stability in this assay is often correlated with lower clearance and a longer half-life in vivo.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Prepare a stock solution of pooled human liver microsomes (e.g., 20 mg/mL) and an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm the potassium phosphate buffer and the human liver microsome suspension (final protein concentration typically 0.5-1 mg/mL) at 37°C.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parazapharma.com [parazapharma.com]
- 7. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine Analogs as Kinase Inhibitors
Introduction: The Versatile 2-Chloro-5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to adenine, the core component of ATP. This mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, making them a fertile ground for the development of targeted therapies, particularly in oncology. The introduction of a chlorine atom at the 2-position of this scaffold creates a key intermediate, this compound, which serves as a versatile anchor point for further chemical modifications. This guide provides a head-to-head comparison of rationally designed analogs stemming from this core, focusing on their efficacy as inhibitors of key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Aurora Kinases. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to characterize these potent small molecules.
Comparative Analysis of Lead Analogs
For the purpose of this guide, we will focus on a comparative analysis of three distinct analogs derived from the this compound scaffold, each targeting a different kinase family to illustrate the scaffold's versatility. The selected analogs are conceptual representations based on modifications described in the literature.
-
Analog 1 (FGFR Inhibitor): A derivative where the 2-chloro group is displaced by a substituted aniline, and the pyrrole nitrogen is functionalized.
-
Analog 2 (JAK3 Inhibitor): A compound featuring a phenyl ether linkage at the 2-position, designed to exploit specific residues in the JAK3 ATP-binding pocket.[1]
-
Analog 3 (Aurora Kinase Inhibitor): An analog with a distinct substitution pattern aimed at achieving potent and selective inhibition of Aurora kinases.
The rationale behind these modifications lies in exploring different regions of the kinase ATP-binding site. The hinge-binding region is typically engaged by the pyrrolo[2,3-b]pyrazine core, while substitutions at the 2-position can extend into the solvent-exposed region or deeper into a hydrophobic pocket, thereby influencing both potency and selectivity.
Quantitative Comparison of Kinase Inhibition and Cellular Activity
The following table summarizes the in vitro potency of our selected analogs against their primary targets and their anti-proliferative effects in relevant cancer cell lines.
| Analog | Primary Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Analog 1 | FGFR1 | 5 | 50 | KG-1 (Leukemia) |
| Analog 2 | JAK3 | 10 | 100 | Ba/F3 (Pro-B) |
| Analog 3 | Aurora A | 8 | 75 | HCT116 (Colon) |
Data is representative and compiled from various sources for illustrative comparison.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The development of these analogs from the initial this compound scaffold was guided by a systematic exploration of structure-activity relationships.
For FGFR Inhibition (Analog 1): Initial screening of compounds with the 5H-pyrrolo[2,3-b]pyrazine scaffold revealed modest FGFR1 activity.[2][4] Rational drug design, guided by co-crystal structures, led to the synthesis of derivatives with substitutions at the 2-position. The introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group was found to be particularly effective, likely due to favorable interactions within a hydrophobic pocket of the FGFR1 kinase domain. Further optimization of the substituent on the pyrrole nitrogen with a small, polar group enhanced metabolic stability without compromising potency.[2][4]
For JAK3 Inhibition (Analog 2): The discovery of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as potent JAK3 inhibitors highlighted the importance of the ether linkage.[1] Computational and crystallographic analysis suggested that this phenyl ether moiety provided a vector to achieve selectivity against other JAK family members.[1] Exploration of various substitutions on the phenyl ring allowed for the fine-tuning of potency and selectivity, with electron-withdrawing groups at the meta position often yielding the most favorable profiles.
For Aurora Kinase Inhibition (Analog 3): For Aurora kinases, the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has shown significant promise.[3] While not a direct pyrazine analog, the underlying pyrrolopyrimidine core is closely related. The SAR studies for this class of inhibitors revealed that small, basic amines at the 2-position and substituted phenyl groups at the 4-position were critical for potent Aurora A inhibition and cellular activity.[3]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed to measure the phosphorylation of a biotinylated peptide substrate by the target kinase. The binding of a terbium-labeled anti-phospho-specific antibody to the phosphorylated peptide, which is bound to a streptavidin-conjugated acceptor fluorophore, results in FRET. Kinase inhibition is measured as a decrease in the TR-FRET signal.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will be at the Km for the specific kinase.
-
Kinase and Substrate: Dilute the kinase and biotinylated peptide substrate in kinase buffer to the desired concentrations.
-
Antibody Solution: Dilute the terbium-labeled anti-phospho-specific antibody and streptavidin-acceptor in detection buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound (in various concentrations) or DMSO (vehicle control) to a 384-well plate.
-
Add 4 µL of the kinase/substrate mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the antibody solution.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and the workflow of the key experiments.
References
- 1. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of surplus or waste materials is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the disposal of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine (CAS No. 889447-19-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and environmental responsibility.
Understanding the Hazard Profile: Why Caution is Paramount
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheet (SDS) and the chemical's structure provide critical insights.[1]
Key Hazard Considerations:
-
Irritant: The compound is classified as an irritant, capable of causing inflammation upon contact with the skin and eyes.[1]
-
Potential for Harm if Ingested or Inhaled: Although not fully investigated, the presence of a chlorinated heterocyclic ring suggests potential toxicity.[1]
-
Hazardous Combustion Products: Under fire conditions, it is expected to emit toxic fumes, including nitrogen oxides, hydrogen chloride gas, and carbon oxides.[1]
This profile necessitates handling with appropriate personal protective equipment (PPE) and dictates that disposal methods must mitigate the risk of exposure and environmental release.
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a structured approach to the disposal of this compound, from initial waste characterization to final removal.
Caption: Disposal workflow for this compound.
Step 1: Hazardous Waste Determination
All waste chemicals in a laboratory should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[1] Based on its chemical structure (a chlorinated heterocyclic compound), this compound must be managed as a hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA).[2][3]
While a specific EPA waste code is not explicitly assigned to this compound, it would likely fall under a state-specific or a general laboratory waste code for halogenated organic compounds. It is the responsibility of the waste generator to make this determination in consultation with their institution's EHS department.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal. This compound waste must be collected separately as halogenated organic solid waste .[4]
Do NOT mix with:
-
Non-halogenated solvents
-
Acids or bases
-
Oxidizers
-
Aqueous waste
Step 3: Proper Containerization and Labeling
Container Selection:
-
Use a container that is compatible with the chemical. The original product container is often the best choice.[1] If not available, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is suitable.
-
Ensure the container is in good condition, free of leaks or external residue.[3]
Labeling:
The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "this compound"
-
The CAS number: "889447-19-2"
-
The approximate quantity of waste.
-
The date the container was first used for waste accumulation.
-
The name and contact information of the generating researcher or lab.
Step 4: In-Lab Storage (Satellite Accumulation)
Hazardous waste must be stored at or near the point of generation and under the control of laboratory personnel.[2] This is known as a "satellite accumulation area."
Key requirements for satellite accumulation areas:
-
Store in a designated, secondary containment bin to prevent the spread of spills.
-
Keep the waste container closed at all times, except when adding waste.[1][3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[5]
Step 5 & 6: Request for Disposal and EHS Collection
Once the waste container is full or the experiment generating the waste is complete, a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department. EHS professionals are trained in the proper handling, consolidation, and transportation of hazardous waste.
Step 7: Final Disposal - The Rationale for Incineration
For chlorinated organic compounds like this compound, the recommended and most environmentally sound disposal method is high-temperature incineration .[6][7][8]
Why Incineration?
-
Complete Destruction: Incineration at temperatures typically between 850°C and 1,200°C can effectively break down the complex heterocyclic structure and destroy the organic nature of the compound.[8]
-
Management of Hazardous Byproducts: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers, to neutralize and capture harmful combustion byproducts like hydrogen chloride (HCl).[6][7]
Chemical Treatment as a Pre-treatment (For Spills):
In the event of a small spill, chemical neutralization may be necessary before absorption and collection as solid waste. However, due to the unknown reactivity of this compound, a universal neutralization protocol cannot be definitively recommended. Any attempt at chemical deactivation should only be performed by highly trained personnel with a full understanding of the potential reaction hazards, and in consultation with EHS.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.
For a Small Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully scoop the absorbed material into the designated halogenated organic solid waste container.
-
Decontaminate the area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
For a Large Spill (outside of a chemical fume hood):
-
Evacuate the area immediately.
-
Alert others to stay away from the spill area.
-
Contact your institution's emergency response team and EHS department from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of its use in research and development. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through high-temperature incineration, we can ensure the safety of our laboratories and protect the environment. This guide serves as a foundational document; however, it is imperative that all laboratory personnel consult their institution's specific EHS guidelines and procedures.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. epa.gov [epa.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. basel.int [basel.int]
- 8. toolkit.pops.int [toolkit.pops.int]
Personal protective equipment for handling 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Guide to the Safe Handling of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
As researchers and drug development professionals, our work with novel chemical intermediates like this compound is fundamental to discovery. This guide provides a direct, field-tested operational plan for its safe handling and disposal. Adherence to these protocols is critical not only for personal safety but for the integrity of our research.
Hazard Assessment: Know Your Material
While a comprehensive, peer-reviewed safety profile for this compound is not extensively published, we can establish a robust safety protocol by analyzing its structure—a chlorinated heterocyclic compound—and data from structurally similar molecules. The primary hazards are anticipated to be:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[1][2]
-
Eye Irritation: Serious eye irritation is a significant risk.[1][2]
-
Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[3]
Given these potential hazards, a cautious and proactive approach to personal protective equipment is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate all potential routes of exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Torso Protection | Full-buttoned, fire-resistant lab coat. | Protects clothing and skin from accidental splashes and spills.[4][5] |
| Eye & Face Protection | ANSI Z87.1-marked safety goggles. A face shield is required when handling larger quantities (>1g) or when there is a splash risk. | Safety glasses alone do not protect against chemical splashes. Goggles provide a seal, and a face shield offers an additional barrier against splashes or exothermic reactions.[5][6] |
| Hand Protection | Double-gloving with disposable nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[7] Double-gloving provides an extra layer of protection in case the outer glove is compromised. Gloves should be changed immediately upon contact with the chemical.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If weighing outside of a ventilated enclosure, an N95 respirator may be necessary. | A fume hood is the primary engineering control to prevent inhalation of chemical dust or vapors.[4] |
| General Attire | Long pants and closed-toe shoes. | This is the minimum standard for any laboratory where hazardous materials are present.[6][7] |
Operational Protocol: A Step-by-Step Workflow
This protocol ensures that this compound is handled in a controlled and safe manner from receipt to disposal.
Caption: Workflow for Handling this compound
Step 1: Preparation
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Line the work surface with absorbent, plastic-backed paper.
-
Gather Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvent) into the fume hood before introducing the chemical.
Step 2: Handling 4. Weighing: If possible, weigh the compound inside the fume hood. If using an external balance, use a disposable weigh boat and gently tap the material to avoid creating airborne dust. 5. Transfer: Carefully transfer the weighed compound into the reaction vessel inside the fume hood. If dissolving, add the solvent slowly to avoid splashing.
Step 3: Cleanup and Disposal 6. Decontamination: Wipe down all surfaces and equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes in the designated solid hazardous waste container. 7. Waste Segregation:
- Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent paper, wipes) must be placed in a clearly labeled hazardous waste container for chlorinated organic compounds.
- Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed hazardous waste container for chlorinated organic solvents.
- Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, absorb the material with a spill pillow or absorbent pad. Decontaminate the area and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
The disposal of chlorinated compounds is strictly regulated. All waste generated from handling this compound is considered hazardous.
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Harmful).
-
Container Management: Waste containers must be kept closed except when adding waste. Store waste in a designated satellite accumulation area.
-
Final Disposal: Disposal must be handled by a licensed chemical waste management company.[8] Methods like high-temperature incineration are typically used for chlorinated aromatic waste to ensure complete destruction.[9] Under no circumstances should this material be disposed of down the drain or in regular trash.
By adhering to this guide, you ensure a controlled and safe environment for your critical research, building a foundation of safety and trust in our laboratory operations.
References
- 1. fishersci.com [fishersci.com]
- 2. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com.au [westlab.com.au]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
